molecular formula C8H9N B2595682 5-Methyl-2-vinylpyridine CAS No. 3883-39-4

5-Methyl-2-vinylpyridine

Cat. No.: B2595682
CAS No.: 3883-39-4
M. Wt: 119.167
InChI Key: LCFYCLRCIJDYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-vinylpyridine (CAS 3883-39-4) is a versatile vinylpyridine derivative valued in research for developing advanced polymers and functional materials. Its molecular structure features a reactive vinyl group and a basic pyridine nitrogen, enabling it to act as a key monomer and chemical building block . A primary research application is the plasma-induced graft polymerization onto polymer surfaces, such as poly(ethylene terephthalate) track membranes, to create "smart" materials with pH-responsive transport properties . These composite membranes exhibit reversible conformational changes, allowing their permeability to be regulated by environmental pH, which is valuable for developing separation technologies that mimic biological systems . Furthermore, its polymeric form, poly(2-methyl-5-vinylpyridine), can complex with metal ions like copper(II), indicating utility in catalysis and materials science . The compound also serves as a precursor in organic synthesis, where its electron-withdrawing pyridine ring facilitates nucleophilic addition reactions at the vinylic site . As a specialty monomer, it can be copolymerized with styrene and butadiene to create polymers with enhanced adhesion to rubber, which is critical for industrial applications such as tire-cord binders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically supplied stabilized with inhibitors to prevent premature polymerization and should be stored under refrigeration . Purity: ≥97.00%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYCLRCIJDYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methyl-5-vinylpyridine (CAS 140-76-1)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Critical Handling, Synthesis, and Safety Protocols for Pharmaceutical Applications

Executive Safety & Nomenclature Alert

CRITICAL DISCREPANCY NOTICE: The request specified "5-methyl-2-vinylpyridine" alongside CAS 140-76-1 . In chemical registries (PubChem, ECHA, CAS), CAS 140-76-1 uniquely identifies 2-Methyl-5-vinylpyridine (also known as 5-Vinyl-2-picoline).

  • 2-Methyl-5-vinylpyridine (CAS 140-76-1): The vinyl group is at position 5; the methyl group is at position 2.

  • This compound (Isomer): A distinct structural isomer (often CAS 3883-39-4).[1]

Action: This guide is authored based on the CAS Number 140-76-1 (2-Methyl-5-vinylpyridine) , as the CAS registry is the definitive standard for safety data. Researchers must verify the structure via NMR prior to synthesis if the exact isomer position is critical for their pharmacophore.

Chemical Identity & Physicochemical Profile

2-Methyl-5-vinylpyridine (MVP) is a reactive functional monomer used primarily to introduce basicity and polarity into polymer backbones. In drug development, it serves as a precursor for functionalized pyridine scaffolds and as a ligand in metal-catalyzed cross-coupling reactions.

PropertySpecificationTechnical Insight
IUPAC Name 2-Methyl-5-vinylpyridineN/A
CAS Number 140-76-1 Primary Identifier
Molecular Formula C₈H₉NMW: 119.17 g/mol
Appearance Clear to amber liquidDarkening indicates oxidation or polymerization.[2][3][4]
Boiling Point 181°C (at 760 mmHg)Warning: Distillation at atm pressure risks polymerization.[5]
Density 0.954 g/mL (at 25°C)Slightly less dense than water.
Flash Point ~74–76°C (Closed Cup)Class IIIA Combustible Liquid.
Solubility Soluble in organic solventsLimited solubility in water; pH dependent.
Stabilizer 4-tert-Butylcatechol (TBC)Typically 100–200 ppm. Requires removal before radical polymerization.
Hazard Characterization (GHS)

MVP is a "double-threat" reagent: it carries the toxicity of the pyridine ring and the reactive instability of the vinyl group.

GHS Classification & Signal Word: DANGER
Hazard ClassCategoryH-StatementMechanism/Risk
Acute Toxicity Cat 4 (Oral/Dermal/Inhal)H302/H312/H332Systemic pyridine toxicity; affects CNS and liver.
Skin Corrosion Cat 1C / 2H314 / H315Corrosive/Irritant. Can cause chemical burns on prolonged contact.
Sensitization Cat 1H317May cause allergic skin reaction (sensitizer).
Flammable Liquid Cat 4H227Combustible. Vapors can travel to ignition sources.
Reactivity Self-ReactiveNotePolymerization Hazard: Exothermic auto-polymerization if heated or inhibitor-depleted.
Handling, Stabilization & Storage Strategy

Expertise Note: The primary cause of MVP degradation is not oxidation, but radical-initiated auto-polymerization . The commercial inhibitor, TBC (4-tert-butylcatechol), functions as a radical scavenger but requires dissolved oxygen to be effective.

The "Oxygen Paradox"

Unlike many reagents stored under inert argon/nitrogen, MVP inhibited with TBC should be stored with a headspace of air (oxygen) .

  • Mechanism:[4][6] TBC reacts with radical species to form phenoxy radicals, which are then quenched by oxygen. Without oxygen, TBC is consumed rapidly, leaving the monomer unprotected.

  • Storage Protocol: Store at 2–8°C. Do not sparge with nitrogen for long-term storage.

Self-Validating Storage Workflow

Before using MVP from storage, perform this rapid check:

  • Visual: Is it viscous? (Polymerization has started → Discard).

  • Color: Is it dark brown/black? (Heavy oxidation/TBC consumption → Distill or Discard).

  • Miscibility Test: Add 1 drop to methanol. Turbidity implies high polymer content (Poly-MVP is often less soluble in MeOH than the monomer depending on MW).

Experimental Protocol: Inhibitor Removal

For radical polymerization or sensitive catalytic steps, TBC must be removed.

Method A: Alumina Column (Recommended for Small Scale <100g) Why: Anhydrous and fast; avoids water introduction.

  • Pack: Use a glass column with basic activated alumina (Brockmann I). Ratio: 10g Alumina per 20g MVP.

  • Elute: Pass MVP through the column using gravity or slight N₂ pressure.

  • Validation: The eluate should be clear/colorless. TBC (catechol) binds strongly to the alumina (often forming a colored band at the top).

Method B: Caustic Wash (Recommended for Large Scale >100g) Why: Cost-effective but introduces water.

  • Wash: Wash MVP 3x with 5% NaOH (aq). The aqueous layer will turn pink/brown (phenolate salts of TBC).

  • Rinse: Wash 3x with deionized water until pH of wash is neutral.

  • Dry: Dry over MgSO₄ for 2 hours. Filter.

  • Validation: Refractive Index check (Standard:

    
    ).
    
Visualizing the Workflow

InhibitorRemoval Start Raw MVP (Amber) Contains TBC Inhibitor Decision Select Method Start->Decision Alumina Pass through Basic Alumina (Removes TBC via Adsorption) Decision->Alumina Scale < 100g NaOH Wash 3x with 5% NaOH (Deprotonates TBC -> Aqueous Phase) Decision->NaOH Scale > 100g CollectA Collect Eluate Alumina->CollectA Validation Validation Check: 1. Color (Clear) 2. Refractive Index (1.5495) CollectA->Validation WaterWash Wash with dH2O (Remove Caustic) NaOH->WaterWash Dry Dry over MgSO4 & Filter WaterWash->Dry Dry->Validation Use Immediate Use (Unstable without Inhibitor) Validation->Use

Caption: Decision logic for TBC inhibitor removal based on scale, ensuring monomer purity prior to synthesis.

Synthetic Utility & Pharmaceutical Applications

In drug development, CAS 140-76-1 is utilized for:

  • Vinyl-Pyridine Polymers (Excipients):

    • Co-polymers of MVP and styrene are used in pH-sensitive enteric coatings. The pyridine nitrogen becomes protonated at low pH (stomach), increasing solubility/swelling, and deprotonated at neutral pH (intestine).

  • Heck Reaction Substrate:

    • The vinyl group serves as an excellent acceptor in Palladium-catalyzed Heck couplings to attach the pyridine ring to aryl halides, generating complex pharmacophores.

  • Michael Acceptors:

    • MVP acts as a Michael acceptor for amines or thiols, a pathway often used to synthesize betahistine-like derivatives.

Self-Validating Synthesis Tip: When performing a Heck reaction with MVP, if the yield is low, check the electronic nature of the pyridine ring. The nitrogen atom can coordinate to the Pd-catalyst, poisoning it.

  • Solution: Use a bulky ligand (e.g., P(o-tol)₃) or perform the reaction in acidic media (using the pyridinium salt) to prevent catalyst sequestration.

Emergency Response Protocols
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min. Do NOT use ethanol.Ethanol increases skin permeability, driving the pyridine deeper into the dermis.
Spill (Small) Absorb with vermiculite.Inert material prevents exothermic polymerization heat accumulation.
Fire Use CO₂, Dry Chemical, or Alcohol-resistant foam.Water jet may spread the hydrophobic liquid.
Runaway Reaction "Shortstop" Addition: Add TBC or Hydroquinone immediately. Cool external vessel.Radical scavengers terminate the propagation chain; cooling reduces kinetic rate (

).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12503355: this compound (Isomer/Name Verification). Retrieved from [Link](Note: Used for isomer verification; CAS 140-76-1 maps to 2-Methyl-5-vinylpyridine).

  • European Chemicals Agency (ECHA). Substance Information: 2-methyl-5-vinylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-vinylpyridine: Molecular Weight and Density

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-methyl-2-vinylpyridine, with a specific focus on its molecular weight and density. As a substituted pyridine derivative, understanding these core parameters is critical for its application in polymer synthesis, pharmaceutical development, and materials science. This document outlines the theoretical basis for its molecular weight, presents a detailed experimental protocol for the precise determination of its density, and discusses the practical implications of these properties in a research and development context. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and adherence to established laboratory practices.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N. Its structure, featuring both a pyridine ring and a vinyl group, makes it a valuable monomer for polymerization and a versatile building block in organic synthesis. The methyl and vinyl substituents on the pyridine ring influence its electronic properties, reactivity, and steric hindrance, making the precise characterization of its physical properties essential for predictable and reproducible outcomes in experimental and industrial settings.

In drug development, pyridine derivatives are common scaffolds. Accurate knowledge of molecular weight is non-negotiable for stoichiometric calculations in synthesis, while density is crucial for formulation, dosing, and manufacturing processes. This guide serves as a foundational resource for scientists working with this compound, providing both established data and the practical knowledge to verify these properties in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from computational models and available chemical databases.

PropertyValueSource
Molecular Formula C₈H₉NPubChem[1]
Molecular Weight 119.16 g/mol PubChem[1], ChemicalBook[2], ECHEMI[3]
Density (Predicted) 0.954 ± 0.06 g/cm³ChemicalBook[2]
CAS Number 3883-39-4ChemicalBook[2]

Note: It is important to distinguish this compound from its more common isomer, 2-methyl-5-vinylpyridine (CAS Number: 140-76-1). While they share the same molecular weight, their densities and other physical properties may differ due to the different substitution patterns on the pyridine ring.[4][5][6]

Theoretical Determination of Molecular Weight

The molecular weight of a compound is an intrinsic property derived from its molecular formula. It represents the sum of the atomic weights of its constituent atoms.

Causality Behind the Calculation: The molecular formula C₈H₉N indicates that one molecule of this compound contains:

  • 8 Carbon (C) atoms

  • 9 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

Using the standard atomic weights from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u), the molecular weight is calculated as follows:

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) = 96.088 + 9.072 + 14.007 = 119.167 g/mol

This calculated value is in excellent agreement with the published molecular weight of 119.16 g/mol .[1][2] This calculation is foundational for all quantitative work, including determining molarity, calculating reaction yields, and performing analytical characterizations.

Experimental Determination of Density

The density of a liquid is a measure of its mass per unit volume. It is an essential parameter for converting between mass and volume, which is a routine requirement in any laboratory. Temperature is a critical variable, as density typically decreases with increasing temperature; therefore, all density measurements must be reported with the corresponding temperature.

Protocol: Density Determination via Pycnometry

This protocol describes a self-validating method for determining the density of this compound using a pycnometer (specific gravity bottle). A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape and provides a precise volume.

Expertise & Experience: The choice of a pycnometer is deliberate. While simpler methods exist (e.g., using a graduated cylinder), pycnometry offers high precision, which is crucial for creating reliable technical data sheets and ensuring consistency in formulations. The protocol includes steps for temperature equilibration and replicate measurements to minimize systematic and random errors, respectively.

Methodology:

  • Preparation and Calibration:

    • Clean a 10 mL pycnometer thoroughly with a suitable solvent (e.g., acetone), followed by deionized water. Dry the pycnometer completely in an oven at 105°C for at least one hour and allow it to cool to ambient temperature in a desiccator.

    • Measure the mass of the empty, dry pycnometer on an analytical balance to four decimal places (m_pyc).

    • Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 20.0°C ± 0.1°C) in a temperature-controlled water bath. Ensure the water is degassed to prevent bubble formation.

    • Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.

    • Measure the mass of the water-filled pycnometer (m_pyc+water).

    • Repeat the measurement at least three times to ensure reproducibility.

    • Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature. The formula is: V_pyc = (m_pyc+water - m_pyc) / ρ_water

  • Sample Measurement:

    • Empty and dry the calibrated pycnometer as described in step 1.

    • Equilibrate the this compound sample to the same temperature used for calibration (20.0°C ± 0.1°C). This step is critical as temperature fluctuations will introduce significant error.

    • Fill the pycnometer with the this compound sample.

    • Insert the stopper, wipe the exterior dry, and measure the mass of the sample-filled pycnometer (m_pyc+sample).

    • Repeat the measurement for a total of three independent replicates.

  • Calculation of Density:

    • Calculate the mass of the this compound sample (m_sample) for each replicate: m_sample = m_pyc+sample - m_pyc

    • Calculate the density of the this compound (ρ_sample) for each replicate using the calibrated volume of the pycnometer: ρ_sample = m_sample / V_pyc

    • Report the final density as the average of the replicates, along with the standard deviation to indicate the precision of the measurement.

Workflow Visualization

G cluster_prep Preparation & Calibration cluster_measure Sample Measurement cluster_calc Calculation p1 Clean & Dry Pycnometer p2 Weigh Empty Pycnometer (m_pyc) p1->p2 p3 Fill with Water at 20°C p2->p3 p4 Weigh Water-Filled Pycnometer (m_pyc+water) p3->p4 p5 Calculate Pycnometer Volume (V_pyc) p4->p5 m1 Dry Calibrated Pycnometer p5->m1 Use Calibrated V_pyc m2 Fill with Sample at 20°C m1->m2 m3 Weigh Sample-Filled Pycnometer (m_pyc+sample) m2->m3 c1 Calculate Sample Mass (m_sample) m3->c1 c2 Calculate Sample Density (ρ_sample) c1->c2 c3 Average Replicates & Report c2->c3

Caption: Experimental workflow for density determination using a pycnometer.

Applications and Implications in Drug Development

The precise molecular weight and density of this compound are not merely academic data points; they are critical parameters that directly impact research and development outcomes.

  • Stoichiometric Precision: In API (Active Pharmaceutical Ingredient) synthesis, molecular weight is used to calculate the exact molar quantities of reactants needed. Inaccurate values lead to improper stoichiometry, resulting in lower yields, increased impurities, and wasted resources.

  • Formulation Development: Density is essential for developing liquid dosage forms. It allows for the conversion of mass-based formulations to volume-based manufacturing instructions, ensuring dose accuracy and consistency. For example, when preparing a solution of a specific molarity, both molecular weight and density are required to calculate the necessary mass and volume.

  • Quality Control (QC): Density measurement serves as a rapid and reliable QC check for the purity of incoming raw materials. A deviation from the established density specification can indicate contamination or degradation.[7][8]

  • Process Engineering: In scaling up chemical processes, density data is vital for sizing pumps, vessels, and piping, as well as for calculating fluid dynamics and heat transfer coefficients.

Logical Relationship Visualization

G mw Molecular Weight (MW) (g/mol) d Density (ρ) (g/mL) mass Mass of Compound (g) vol Volume of Compound (mL) mass->vol ÷ ρ moles Moles (mol) mass->moles ÷ MW conc Molar Concentration (mol/L) vol->conc as part of solvent volume moles->conc

Caption: Relationship between MW and density in preparing molar solutions.

Safety and Handling Precautions

This compound and its isomers are hazardous compounds that must be handled with appropriate care.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[10][11] The vinyl group can undergo exothermic polymerization.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[10] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention for significant exposures.

Conclusion

The molecular weight and density of this compound are foundational parameters that underpin its effective and safe use in scientific research and industrial applications. While theoretical and predicted values provide a strong starting point, the ability to experimentally verify density with high precision is a hallmark of rigorous scientific practice. By following validated protocols and understanding the causal relationships behind these properties, researchers can ensure the accuracy, reproducibility, and safety of their work, ultimately accelerating the pace of innovation in drug development and materials science.

References

  • This compound | C8H9N | CID 12503355. PubChem, National Institutes of Health. [Link]

  • Detail of 140-76-1. Chemical Register. [Link]

  • PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. NJ.gov. [Link]

  • CAS No : 140-76-1 | Product Name : 2-Methyl-5-vinylpyridine. Pharmaffiliates. [Link]

  • Common Name: PYRIDINE, 2-METHYL-5- VINYL. NJ.gov Right to Know Hazardous Substance Fact Sheet. [Link]

Sources

Methodological & Application

free radical polymerization of 5-methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Free Radical Polymerization of 5-Methyl-2-Vinylpyridine

This document provides a detailed guide for the synthesis and characterization of poly(this compound) (P5M2VP) via conventional free radical polymerization. It is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the underlying chemistry and a reliable experimental protocol.

Introduction and Scientific Context

This compound (5M2VP) is a substituted vinylpyridine monomer that, upon polymerization, yields a polymer with a versatile pyridine functional group. The presence of the methyl group on the pyridine ring can subtly modify the polymer's properties, such as its basicity, solubility, and thermal characteristics, compared to its non-methylated counterpart, poly(2-vinylpyridine).

Poly(vinylpyridine)s are a class of functional polymers known for their pH-responsiveness, ability to coordinate with metal ions, and utility in creating "smart" materials.[1] The pyridine nitrogen can be protonated in acidic conditions, rendering the polymer cationic and water-soluble, a property extensively explored for applications in drug and gene delivery.[1] Furthermore, these polymers serve as foundational materials for coatings, adhesives, and as ligands in catalysis.[1][2] This guide focuses on the most accessible method for its synthesis: conventional free radical polymerization.

The Mechanism: A Chain Reaction

Free radical polymerization is a chain reaction process that involves three fundamental stages: initiation, propagation, and termination.[3][4] This method is widely used due to its tolerance to various functional groups and less stringent reaction conditions compared to ionic polymerization techniques.[3]

  • Initiation: The process begins with the thermal decomposition of an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals (R•).[3] This highly reactive radical then attacks the electron-rich double bond of a 5M2VP monomer, forming a new, more stable carbon-centered radical and initiating the polymer chain.[5][6]

  • Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules.[5] This step repeats, progressively adding monomer units and extending the polymer chain. The reaction is highly exothermic and proceeds quickly.

  • Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs when two growing radical chains meet and combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two stable polymer molecules.[3][4]

Below is a conceptual diagram illustrating the chemical transformations during polymerization.

G cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R Primary Radical (2R•) I->R Δ (Heat) RM Initiated Chain (RM•) R->RM M Monomer (M) M->RM RM_in RM• RM->RM_in RMn Growing Chain (RMn+1•) RM_in->RMn M_prop nM M_prop->RMn RMn_in1 RMm• RMn->RMn_in1 RMn_in2 RMn• RMn->RMn_in2 P Dead Polymer (Pm+n or Pm + Pn) RMn_in1->P Combination or Disproportionation RMn_in2->P

Caption: The three stages of free radical polymerization.

Detailed Experimental Protocol: Solution Polymerization of 5M2VP

This protocol describes the synthesis of P5M2VP using AIBN as the initiator in a solution of tetrahydrofuran (THF). It is crucial to handle all reagents and solvents in accordance with standard laboratory safety procedures.

Materials and Equipment
Reagent/MaterialPurposeTypical Grade
This compound (5M2VP)Monomer≥95%, stabilized
Azobisisobutyronitrile (AIBN)Initiator98%
Tetrahydrofuran (THF)SolventAnhydrous, ≥99.9%
n-HexaneNon-solvent for precipitationAnhydrous, ≥95%
Basic AluminaInhibitor removalActivated, Brockmann I
Nitrogen or Argon GasInert atmosphereHigh purity
Equipment Purpose
Schlenk FlaskReaction vessel
Magnetic Stirrer & HotplateAgitation and heating
Vacuum Line / Schlenk LineDegassing and inert atmosphere
Glass ColumnInhibitor removal
CondenserDistillation (if required)
Pre-Polymerization Preparations

A. Monomer Purification: Commercial 5M2VP contains inhibitors (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization during storage.[2] These must be removed.

  • Prepare a short column packed with activated basic alumina.

  • Pass the required volume of 5M2VP monomer through the column immediately before use to remove the inhibitor.

  • The purified monomer should be used promptly.

B. Initiator Purification: AIBN should be recrystallized from methanol if it appears discolored or has been stored for an extended period. Dry thoroughly under vacuum.

Polymerization Procedure

The following workflow diagram outlines the key steps of the synthesis.

Caption: Experimental workflow for the synthesis of P5M2VP.

Step-by-Step Method:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the recrystallized AIBN initiator (e.g., 25 mg, 0.15 mmol).

  • Adding Reagents: Add the purified this compound monomer (e.g., 5.0 g, 42 mmol) and anhydrous THF (e.g., 20 mL) to the flask. The molar ratio of monomer to initiator will influence the final molecular weight. A typical ratio is [M]:[I] = 200:1 to 500:1.

  • Degassing: Seal the flask and subject the mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radical chains.[1]

    • Freeze the mixture using a liquid nitrogen bath.

    • Apply a high vacuum to the flask.

    • Close the flask to the vacuum and thaw the mixture in a water bath. You should see gas bubbles evolve.

    • Repeat this cycle two more times.

  • Polymerization: After the final thaw, backfill the flask with inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 70°C and stir vigorously. The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for a set time (e.g., 12-24 hours).

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.[1]

    • Dilute the viscous solution with a small amount of THF (e.g., 10 mL) to reduce its viscosity.

    • Slowly pour the polymer solution into a beaker containing a large excess of a stirred, cold non-solvent, such as n-hexane (e.g., 400 mL). The polymer will precipitate as a white or off-white solid.

    • Continue stirring for 20-30 minutes to allow the polymer to fully precipitate.

  • Isolation and Drying:

    • Collect the polymer by vacuum filtration.

    • Wash the collected solid with fresh n-hexane to remove any residual monomer or initiator fragments.

    • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours).

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the P5M2VP.

TechniqueInformation ObtainedTypical Expected Results for P5M2VP
SEC/GPC Mn, Mw, and Polydispersity Index (PDI = Mw/Mn)[7][8]Mn: 10,000 - 50,000 g/mol ; PDI: 1.5 - 2.5
¹H NMR Structural confirmation, monomer conversionDisappearance of vinyl peaks (δ 5.5-6.8 ppm), appearance of broad aliphatic backbone peaks (δ 1.5-2.5 ppm)
FTIR Functional group identification[9]Pyridine ring stretching (~1590 cm⁻¹), aliphatic C-H stretching (~2930 cm⁻¹)[9]
DSC Glass Transition Temperature (Tg)[7]Expected Tg > 100°C, dependent on molecular weight

A. Size Exclusion Chromatography (SEC/GPC): SEC is the primary method for measuring the molecular weight distribution of the polymer.[7] For conventional free radical polymerization, a broad distribution with a PDI greater than 1.5 is expected.[10]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the polymer structure. The disappearance of the characteristic sharp peaks of the vinyl protons from the monomer spectrum and the appearance of broad signals corresponding to the polymer's aliphatic backbone are clear indicators of successful polymerization.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the key functional groups. The spectrum of P5M2VP will show characteristic absorption bands for the pyridine ring and the saturated polymer backbone.[9]

D. Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), a key thermal property that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7]

Field-Proven Insights and Applications

The P5M2VP synthesized via this protocol is a versatile material with numerous potential applications, analogous to other poly(vinylpyridine)s.

  • pH-Responsive Systems: The pyridine moiety makes the polymer soluble in acidic aqueous media, allowing for its use in smart hydrogels, micelles for drug delivery, and sensors.[1]

  • Nanotechnology and Self-Assembly: P5M2VP can be used as a block in block copolymers (e.g., with polystyrene) to drive the self-assembly of materials into ordered nanostructures for applications in lithography and thin-film technologies.[9]

  • Surface Modification and Coatings: The polar nature of the pyridine ring enhances adhesion, making P5M2VP a useful component in coatings and adhesives.[1] It can also be grafted onto surfaces to alter their properties.[2]

  • Catalysis: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, enabling the use of P5M2VP as a recoverable polymeric ligand for homogeneous and heterogeneous catalysts.[1]

By controlling the reaction parameters outlined in this guide, researchers can tune the molecular weight and properties of poly(this compound) to suit a wide array of advanced applications.

References

  • Application Notes and Protocols for the Polymeriz
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH.
  • Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source.
  • Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source.
  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.
  • Free Radical Vinyl Polymeriz
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.
  • Applic
  • Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A | AIP Publishing.
  • FREE RADICAL POLYMERIZ
  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI.

Sources

Application Note: Precision Synthesis of Poly(5-methyl-2-vinylpyridine) via RAFT

Author: BenchChem Technical Support Team. Date: February 2026

Topic: RAFT Polymerization Protocols for 5-Methyl-2-Vinylpyridine Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists.

Introduction & Mechanistic Rationale

This compound (5M2VP) is a functional monomer combining the pH-responsiveness of a pyridine ring with the steric and hydrophobic modulation of a methyl substituent. Unlike its more common analog, 2-vinylpyridine (2VP), the 5-methyl derivative exhibits altered solubility profiles and metal-coordination kinetics, making it a critical building block for self-assembling micelles, drug delivery vectors, and catalytic membranes.

Achieving low dispersity (


) with 5M2VP requires navigating its specific electronic structure. As a "More Activated Monomer" (MAM), the vinyl group is conjugated with the electron-deficient pyridine ring. However, the methyl group at the 5-position exerts a weak inductive effect (

), slightly increasing electron density compared to unsubstituted 2VP.

The RAFT Solution: For 5M2VP, the choice of Chain Transfer Agent (CTA) is binary:

  • Dithiobenzoates (e.g., CPDB, CDB): The "Gold Standard" for vinylpyridines. The phenyl Z-group stabilizes the radical intermediate, matching the reactivity of the propagating styrenic-like radical.

  • Trithiocarbonates (e.g., CPADB): A versatile alternative that reduces the "retardation" effects sometimes seen with dithiobenzoates, though occasionally at the cost of slightly broader dispersity.

This guide prioritizes 2-Cyano-2-propyl benzodithioate (CPDB) for maximum control, with notes on adapting for trithiocarbonates.

Critical Reagents & Selection Matrix

Success relies on matching the CTA R-group to the monomer's propagation rate (


) and the Z-group to the radical stability.
Table 1: Reagent Selection for 5M2VP RAFT Polymerization
ComponentRecommended ReagentRole & Rationale
Monomer This compound (5M2VP) Substrate. Must be free of inhibitors (e.g., p-tert-butylcatechol) which terminate RAFT pre-equilibrium.
RAFT Agent (CTA) 2-Cyano-2-propyl benzodithioate (CPDB) Control Agent. The cyanoisopropyl R-group is an excellent leaving group for methacrylates/styrenics. The phenyl Z-group ensures high transfer constants (

).
Alternative CTA 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) Alternative.[1][2][3] Use if a carboxylic acid end-group is required for bioconjugation.
Initiator AIBN (Azobisisobutyronitrile)Radical Source.[4]

hrs at 65°C. Ideal for standard kinetics.
Solvent Anisole or 1,4-Dioxane Medium.[5] Anisole is preferred as a non-interacting internal standard for NMR monitoring. Dioxane is useful for higher solubility of block segments.
GPC Modifier LiBr (0.1 M) or Triethylamine Additive.Crucial: Prevents adsorption of the pyridine nitrogen to GPC column packing (styrene-divinylbenzene).

Experimental Workflow: Homopolymerization of 5M2VP

Phase A: Monomer Purification (Mandatory)

Commercial 5M2VP contains inhibitors that will kill the RAFT process or induce long induction periods.

  • Dilute: Dilute monomer 1:1 with hexane if highly viscous (optional).

  • Wash: Wash 3x with 5% NaOH solution to remove phenolic inhibitors.

  • Dry: Dry over anhydrous

    
     for 2 hours; filter.
    
  • Distill: Perform vacuum distillation under reduced pressure. Collect the middle fraction. Store at -20°C under Argon.

Phase B: Polymerization Protocol

Target: DP = 100, Conversion ~60% (to preserve "livingness"). Stoichiometry: [M] : [CTA] : [I] = 100 : 1 : 0.2

  • Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • CTA: CPDB (22.1 mg, 0.1 mmol)

    • Initiator: AIBN (3.28 mg, 0.02 mmol) - Use a stock solution in Anisole for accuracy.

    • Monomer: 5M2VP (1.19 g, 10 mmol, ~1.2 mL)

    • Solvent: Anisole (1.2 mL) - Targeting 50% w/v monomer concentration.

  • Degassing (The Oxygen Exclusion Rule):

    • Seal the Schlenk tube with a rubber septum.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid

        
         (10 min).
        
      • Apply high vacuum (<0.1 mbar) (10 min).

      • Thaw in warm water (until liquid).

      • Backfill with high-purity Argon.

    • Why? Oxygen acts as a diradical, quenching the RAFT agent and creating dead chains immediately.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70°C .

    • Stir at 300 RPM.

    • Time: Reaction typically reaches 60% conversion in 12–18 hours.

  • Quenching:

    • Remove from heat and immerse in liquid

      
       or ice water to stop propagation immediately.
      
    • Open the flask to air to quench residual radicals.

Phase C: Purification & Isolation
  • Dilution: Dilute the crude mixture with minimal THF or Chloroform.

  • Precipitation: Dropwise addition of the polymer solution into excess cold Hexane (10x volume) under vigorous stirring. P(5M2VP) will precipitate as a pinkish/red solid (color comes from the dithiobenzoate end-group).

  • Reprecipitation: Redissolve in THF and precipitate into Hexane again to remove unreacted monomer.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Visualizing the Process

Diagram 1: The RAFT Equilibrium for 5M2VP

This diagram illustrates the specific "ping-pong" mechanism allowing for narrow dispersity.

RAFT_Mechanism Initiation 1. Initiation (AIBN -> I•) Prop 2. Propagation (Pn•) Initiation->Prop + Monomer PreEq 3. Pre-Equilibrium (Adduct Formation) Prop->PreEq + CTA (CPDB) MainEq 4. Main Equilibrium (Chain Equalization) Prop->MainEq + Macro-CTA PreEq->Prop Re-initiation (R•) MainEq->MainEq Rapid Exchange Term 5. Termination (Bi-radical coupling) MainEq->Term Slow (Avoided)

Caption: The RAFT cycle. Step 4 is critical; the rapid exchange of the dithiobenzoate group between chains ensures all chains grow at the same rate.

Diagram 2: Experimental Workflow

Workflow Start Start: Crude 5M2VP Purify Purification (NaOH Wash + Vac Distillation) Start->Purify Mix Reaction Mix [M]:[CTA]:[I] = 100:1:0.2 Solvent: Anisole Purify->Mix Degas Degas (Freeze-Pump-Thaw x4) Mix->Degas Heat Polymerize 70°C, 12-18h Degas->Heat Quench Quench (Liquid N2 + Air) Heat->Quench Precip Purify Precipitate in Hexane Quench->Precip

Caption: Step-by-step execution flow for the synthesis of P(5M2VP).

Protocol Extension: Block Copolymerization

Target: P(5M2VP)-b-PEG (Amphiphilic Block)

To create block copolymers, the P(5M2VP) homopolymer synthesized above acts as the Macro-CTA .

  • Analyze Macro-CTA: Ensure the P(5M2VP) has high end-group fidelity (>90%) via NMR. The aromatic protons of the dithiobenzoate Z-group (7.4–8.0 ppm) should be visible.

  • Stoichiometry: [Comonomer] : [Macro-CTA] : [I] = N : 1 : 0.2.

  • Solvent Switch: If chain extending with a hydrophilic monomer (like PEG-methacrylate or NIPAM), switch solvent to DMF or 1,4-Dioxane to ensure solubility of both blocks.

  • Procedure: Follow the same Freeze-Pump-Thaw cycle.

    • Note: If the second block is a "Less Activated Monomer" (LAM) like Vinyl Acetate, this CTA (CPDB) will NOT work efficiently. You must switch to a universal CTA (like a specific trithiocarbonate) at the very beginning of the process. For Styrene or Methacrylates, CPDB is perfect.

Characterization & Troubleshooting (The Self-Validating System)

NMR Validation
  • Conversion Calculation: Compare the integral of the vinylic protons of the monomer (approx 5.0 - 6.0 ppm region) against the broad aliphatic backbone signals of the polymer (1.0 - 2.5 ppm) and the internal standard (Anisole, methoxy peak at 3.8 ppm).

  • End-Group Analysis: The "living" nature is confirmed by the presence of the phenyl Z-group signals (7.4-7.9 ppm) and the

    
    -chain end (from the R-group).
    
GPC/SEC Analysis (Critical Warning)

Standard GPC using pure THF will fail. The pyridine nitrogens adsorb to the column, resulting in tailing and artificially low molecular weights.

  • Correct Eluent: THF + 2% Triethylamine (TEA) OR DMF + 10mM LiBr.

  • Expected Result: Monomodal peak. Dispersity (

    
    ) should be < 1.20.
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
No Polymerization Oxygen leak or Inhibitor presence.Check septum seal.[6] Re-distill monomer. Increase AIBN slightly.
Broad PDI (>1.4) High conversion (>80%) or poor initiation.Stop reaction earlier (50-60%). Ensure [CTA]:[I] ratio is > 3:1.
Bimodal GPC Dead chains (Termination).Reduce radical flux (lower temp or less AIBN).
Pink Color Fades Loss of RAFT end-group (Aminolysis/Hydrolysis).Avoid basic impurities. Store polymer in dark/cold.

References

  • CSIRO. (n.d.). RAFT Polymerization: Mechanism and Protocols. Retrieved from [Link]

  • Convertine, A. J., et al. (2003). Direct Synthesis of Chemically Active Poly(2-vinylpyridine) Block Copolymers. Macromolecules. (Foundation for vinylpyridine protocols). Retrieved from [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[7] Retrieved from [Link]

Sources

Application Note: 5-Methyl-2-Vinylpyridine (5-M-2-VP) in Coordination Chemistry & Molecular Imprinting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methyl-2-vinylpyridine (5-M-2-VP) represents a distinct class of functional monomers that bridges the gap between classical coordination chemistry and polymer science. Unlike its unmethylated analogs (2-vinylpyridine, 4-vinylpyridine), the addition of the electron-donating methyl group at the 5-position enhances the basicity of the pyridine nitrogen, strengthening metal-ligand coordinate bonds while maintaining the polymerizable vinyl handle.

This guide provides detailed protocols for utilizing 5-M-2-VP in two high-value applications:

  • Molecularly Imprinted Polymers (MIPs): For selective extraction of transition metals or pharmaceutical templates.

  • Polymer-Supported Catalysis: Creating robust, heterogeneous transition metal catalysts.

Chemical Profile & Ligand Properties[1][2][3][4][5]

The utility of 5-M-2-VP lies in its dual functionality. The pyridine nitrogen acts as a monodentate ligand (


-donor), while the vinyl group allows for covalent immobilization into polymeric matrices.
PropertyDataRelevance to Coordination
CAS Number 140-76-1Unique Identifier
Molecular Weight 119.16 g/mol Calculation of stoichiometry
Boiling Point 175.5 °CHigh boiling point allows thermal polymerization
pKa (Conj. Acid) ~5.1 - 5.3 (Est.)Higher than 2-vinylpyridine (~4.9) due to inductive (+I) effect of methyl group.
Coordination Mode Monodentate (N)Binds transition metals (Cu²⁺, Co²⁺, Ag⁺, Pt²⁺).
Polymerization Free RadicalCopolymerizes with Styrene, DVB, EDMA.
Structural Advantage

The 5-methyl group is meta to the nitrogen and para to the vinyl group.

  • Electronic Effect: Increases electron density on Nitrogen, enhancing binding affinity (

    
    ) for Lewis acidic metals compared to 2-vinylpyridine.
    
  • Steric Effect: Minimal steric hindrance at the binding site (N) compared to 6-methyl derivatives, preserving coordination geometry.

Application 1: Molecularly Imprinted Polymers (MIPs)

Target: Selective recognition of transition metal ions (e.g., Cu²⁺) or metal-containing drugs.

Mechanism

In this protocol, 5-M-2-VP serves as the functional monomer . It coordinates to the template metal ion prior to polymerization. The polymerization "freezes" the coordination geometry. Removal of the template leaves a cavity with spatially defined nitrogen donors tailored to the metal's coordination sphere.

DOT Diagram: MIP Synthesis Workflow

MIP_Workflow PreComplex 1. Pre-Polymerization Complex Formation Polymerization 2. Cross-linking Polymerization PreComplex->Polymerization Extraction 3. Template Extraction Polymerization->Extraction Solid Monolith Rebinding 4. Selective Rebinding Extraction->Rebinding Washing (Acid/EDTA) Template Template (e.g., Cu²⁺) Template->PreComplex Monomer Monomer (5-M-2-VP) Monomer->PreComplex Coordination (Self-Assembly) Crosslinker Crosslinker (EGDMA) Crosslinker->Polymerization Radical Initiator (AIBN)

Caption: Workflow for creating metal-selective MIPs using 5-M-2-VP as the functional ligand.

Protocol: Synthesis of Cu(II)-Imprinted 5-M-2-VP Polymer

Materials:

  • Template: Copper(II) Acetate Monohydrate

  • Functional Monomer: this compound (5-M-2-VP)[1]

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[2]

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Porogen: Acetonitrile/Toluene (3:1 v/v)

Step-by-Step Procedure:

  • Pre-Complexation (Critical Step):

    • Dissolve 1.0 mmol of Cu(OAc)₂ in 10 mL of porogen.

    • Add 4.0 mmol of 5-M-2-VP dropwise.

    • Observation: Solution should turn deep blue, indicating the formation of the

      
       complex.
      
    • Stir for 30 minutes at Room Temperature (RT) to ensure thermodynamic equilibrium.

  • Polymerization Mixture:

    • Add 20 mmol of EGDMA (Crosslinker) to the complex solution. Note: High crosslinker ratio (1:5 monomer:crosslinker) is required to preserve cavity rigidity.

    • Add 50 mg AIBN.

    • Purge the solution with

      
       gas for 10 minutes to remove oxygen (radical scavenger).
      
  • Thermal Curing:

    • Seal the vial and place in a water bath at 60°C for 24 hours.

    • Result: A rigid, blue bulk polymer monolith is formed.

  • Work-up & Template Removal:

    • Crush the monolith and sieve to collect particles (typically 25–63 µm).

    • Soxhlet Extraction: Wash particles with Methanol:Acetic Acid (9:1) for 24 hours. The acid protonates the pyridine nitrogen, breaking the Cu-N bond and releasing the copper.

    • Validation: Wash solution should eventually run clear (no blue tint).

    • Neutralize particles with 0.1 M NaHCO₃, then wash with water and dry.

Self-Validation Check:

  • FT-IR Analysis: Compare the "Unwashed" vs. "Washed" polymer. The "Unwashed" polymer will show shifted C=N stretching bands due to metal coordination. The "Washed" polymer should revert to the free ligand spectrum (~1590 cm⁻¹).

Application 2: Polymer-Supported Catalysis

Target: Heterogeneous catalysis (e.g., Oxidative coupling, Heck reaction) using Pd or Co coordinated to the polymer backbone.

Mechanism

Unlike MIPs, here the metal is loaded after or during polymerization to create a permanent catalytic site. The 5-methyl group increases the electron density on the metal center, potentially facilitating oxidative addition steps in catalytic cycles.

DOT Diagram: Catalytic Cycle (Heck Reaction Example)

Catalytic_Cycle Cat_Active Active Species Pd(0)-[P-5M2VP] Ox_Add Oxidative Addition (Ar-X) Cat_Active->Ox_Add Coord Olefin Coordination Ox_Add->Coord Mig_Ins Migratory Insertion Coord->Mig_Ins Red_Elim Reductive Elimination (-HX) Mig_Ins->Red_Elim Red_Elim->Cat_Active Regeneration

Caption: Simplified catalytic cycle for a Pd-catalyzed reaction supported by a 5-M-2-VP polymer matrix.

Protocol: Synthesis of Pd-Loaded Poly(5-M-2-VP-co-Styrene) Catalyst

Materials:

  • Monomers: 5-M-2-VP (20 mol%), Styrene (80 mol%)

  • Solvent: Toluene

  • Metal Precursor:

    
     or 
    
    
    

Step-by-Step Procedure:

  • Copolymer Synthesis:

    • Mix 5-M-2-VP (2.0 g) and Styrene (8.0 g) in Toluene (20 mL).

    • Add AIBN (100 mg).

    • Polymerize at 70°C for 12 hours.

    • Precipitate polymer in cold methanol. Dry in vacuum.

  • Metal Loading (Ligand Exchange):

    • Dissolve/Swell 1.0 g of the copolymer in THF (20 mL).

    • Add 0.5 mmol of

      
      .
      
    • Reflux for 6 hours. The nitrile ligands are labile and will be displaced by the more basic pyridine nitrogens of the polymer.

    • Color Change: Solution fades, polymer becomes dark orange/brown.

  • Activation:

    • Filter the polymer beads.

    • Wash extensively with THF to remove unbound Palladium.

    • Optional: Reduce with

      
       if Pd(0) nanoparticles stabilized by pyridine are desired.
      

Performance Metric:

  • Leaching Test: Stir the catalyst in hot solvent (reaction condition) for 1 hour. Filter hot. Test filtrate by ICP-MS. 5-M-2-VP based polymers typically show lower leaching than 4-VP analogs due to stronger N-Pd binding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Binding Capacity (MIP) Incomplete pre-complexationIncrease equilibration time to >1 hour. Ensure solvent is non-protic (avoid MeOH during complexation).
Polymer Soft/Gummy Insufficient CrosslinkerIncrease EGDMA content to >80% mol ratio.
Metal Leaching (Catalysis) Weak CoordinationThe 5-methyl group improves binding, but solvent choice matters. Avoid strongly coordinating solvents (DMSO, Pyridine) as reaction media.
No Polymerization Inhibitor present5-M-2-VP is often shipped with t-butylcatechol. Pass monomer through a basic alumina column before use.

References

  • Coordination Polymers & Hybrid Materials

    • Title: Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application.[3]

    • Source: NIH / Vertex AI Search Results.
    • URL:[Link]

  • MIP Protocols & Vinylpyridines

    • Title: Molecularly Imprinted Polymers: Methods and Protocols.[4][5]

    • Source: Dokumen / Methods in Molecular Biology.[5]

    • URL:[Link]

  • Chemical Properties of 5-M-2-VP

    • Title: this compound | C8H9N | CID 12503355.[6]

    • Source: PubChem.[6]

    • URL:[Link]

  • Copolymerization Kinetics

    • Title: The copolymeriz
    • Source: ResearchGate.[5]

    • URL:[Link]

Sources

Application Note: Synthesis of pH-Responsive Hydrogels Using 5-Methyl-2-Vinylpyridine (5M2VP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and characterization of pH-responsive hydrogels based on 5-methyl-2-vinylpyridine (5M2VP) . While poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are standard standards in pH-responsive materials, the 5-methyl derivative offers a distinct advantage: tunable hydrophobicity .

The addition of a methyl group at the 5-position of the pyridine ring increases the lipophilicity of the polymer backbone without significantly altering the


 of the pyridine nitrogen (~4.9–5.1). This modification results in hydrogels with a sharper "collapse" phase at neutral pH and enhanced mechanical stability in the swollen state compared to non-methylated analogs.[1] These properties are critical for "smart" drug delivery systems requiring minimal leakage at physiological pH (7.[1]4) and rapid release in acidic gastric environments (pH 1.2).[1]

Part 1: The Chemistry of 5M2VP Hydrogels

Structural Mechanism of pH Responsiveness

The core mechanism relies on the reversible protonation of the pyridine nitrogen.[1]

  • Acidic Conditions (pH <

    
    ):  The pyridine nitrogen accepts a proton (
    
    
    
    ), becoming a pyridinium cation. This generates electrostatic repulsion between polymer chains and increases osmotic pressure, causing the hydrogel to swell .[1]
  • Basic/Neutral Conditions (pH >

    
    ):  The nitrogen deprotonates.[1] The polymer becomes hydrophobic due to the aromatic ring and the 5-methyl group.[1] dominated by hydrophobic interactions (
    
    
    
    stacking), the network collapses .
The "Methyl Effect"

Unlike standard P2VP, the 5-methyl group adds steric bulk and hydrophobicity.

  • Effect 1: It lowers the water content in the collapsed state, reducing premature drug diffusion (burst release) at neutral pH.

  • Effect 2: It provides a handle for hydrophobic drugs to partition more effectively into the gel matrix during loading.[1]

Part 2: Critical Synthesis Parameters

To ensure a self-validating and reproducible protocol, the following parameters must be strictly controlled.

ParameterRecommended ChoiceScientific Rationale (The "Why")
Monomer This compound (5M2VP)The functional unit. Must be vacuum distilled to remove inhibitors (e.g., tert-butylcatechol) before use to ensure consistent kinetics.
Crosslinker Divinylbenzene (DVB)Crucial: 5M2VP is hydrophobic.[1] Hydrophilic crosslinkers like MBA (Methylenebisacrylamide) often phase-separate during polymerization, leading to heterogeneous networks. DVB matches the aromaticity of the monomer.[1]
Solvent Ethanol / Toluene (1:1 v/v)A mixed solvent system is required.[1] Ethanol solubilizes the growing ionic segments, while toluene prevents the precipitation of the hydrophobic backbone before gelation.
Initiator AIBN (Azobisisobutyronitrile)A thermal initiator soluble in organic media.[1] Avoid persulfates (e.g., APS/KPS) as they require aqueous conditions incompatible with DVB/5M2VP solubility.[1]
Inert Gas Nitrogen (

) or Argon
Oxygen inhibits free radical polymerization by scavenging radicals.[1] Strict deoxygenation is non-negotiable.[1]

Part 3: Detailed Experimental Protocol

Materials Preparation
  • 5M2VP: Purchase (e.g., Sigma/TCI).[1] Purify by vacuum distillation at 45°C (approx. 2 mmHg). Store at -20°C under

    
    .
    
  • DVB: Wash with 5% NaOH to remove inhibitors, rinse with water, dry over

    
    .[1]
    
  • AIBN: Recrystallize from methanol.

Synthesis Workflow (Free Radical Crosslinking Polymerization)

Step 1: Feed Composition Formulation Prepare the reaction mixture in a chemically resistant glass vial or round-bottom flask.

  • Monomer: 20 mmol 5M2VP (approx.[1] 2.38 g)

  • Crosslinker: 1 mol% relative to monomer (0.2 mmol DVB, approx. 26 mg).[1] Note: Adjusting DVB from 0.5% to 5% controls mesh size.

  • Solvent: 4 mL Ethanol + 4 mL Toluene (Total monomer concentration ~2.5 M).[1]

  • Initiator: 1 mol% AIBN (relative to monomer).[1][2]

Step 2: Deoxygenation (The "Freeze-Pump-Thaw" Method)

  • Why: Simple bubbling is often insufficient for kinetic studies.[1]

  • Freeze the solution in liquid nitrogen.[1]

  • Apply high vacuum to the headspace.[1]

  • Thaw the solution under static vacuum to release dissolved gas.[1]

  • Refill with

    
    .[1]
    
  • Repeat 3 times.

Step 3: Polymerization

  • Seal the vessel under positive

    
     pressure.
    
  • Immerse in an oil bath pre-heated to 65°C .

  • Reaction time: 24 hours .

    • Observation: The solution should transition from a clear liquid to a solid, elastomeric gel.[1]

Step 4: Post-Synthesis Purification (Critical for Biocompatibility)

  • Remove the bulk gel and cut into discs (approx.[1] 5mm diameter).

  • Soxhlet Extraction: Extract with ethanol for 24 hours to remove unreacted monomer (toxic) and linear oligomers (sol fraction).[1]

  • Hydration: Immerse discs in acidified water (pH 2, HCl) to protonate and fully swell the network.

  • Dialysis: Dialyze against distilled water for 3 days, changing water twice daily, until the effluent pH is neutral.

Visualization of Synthesis Logic

SynthesisWorkflow Monomer This compound (Distilled) Mix Homogeneous Solution Monomer->Mix Crosslinker Divinylbenzene (DVB) Crosslinker->Mix Initiator AIBN Initiator->Mix Solvent Ethanol/Toluene (1:1) Solvent->Mix Degas Degassing (Freeze-Pump-Thaw) Mix->Degas N2 Atmosphere Heat Polymerization (65°C, 24h) Degas->Heat Gel Raw Organogel Heat->Gel Crosslinking Wash Soxhlet Extraction (Ethanol) Gel->Wash Remove Monomer Final Pure P(5M2VP) Hydrogel Wash->Final

Figure 1: Step-by-step workflow for the synthesis of P(5M2VP) hydrogels, emphasizing the critical purification stage.

Part 4: Characterization & Validation[1]

To validate the synthesis, you must prove the chemical structure and the pH-responsiveness.

FTIR Spectroscopy (Chemical Verification)

Compare the monomer and the final dried gel.[1]

  • Target Signal 1: Disappearance of the vinyl

    
     stretch at 1630 cm⁻¹ .[1] (Confirms polymerization).
    
  • Target Signal 2: Retention of the pyridine ring breathing modes at 1590 cm⁻¹ and 1430 cm⁻¹ .[1]

  • Target Signal 3: Methyl group C-H bending at 1380 cm⁻¹ .[1]

Gravimetric Swelling Ratio ( )

This is the primary metric for pH responsiveness.[1]

Protocol:

  • Dry hydrogel discs to constant weight (

    
    ).[1]
    
  • Immerse in buffer solutions ranging from pH 1.0 to pH 10.0 (Ionic strength

    
     NaCl).
    
  • Equilibrate for 24 hours at 37°C.

  • Blot surface water and weigh swollen mass (

    
    ).[1]
    
  • Calculate:

    
    [1]
    

Expected Data Profile:

pH ConditionStateExpected Swelling Ratio (

)
Mechanism
pH 1.2 (Stomach)Swollen15.0 – 25.0Protonation of N (

)

Charge Repulsion
pH 5.0 (

region)
TransitionVariablePhase transition point (Volume Phase Transition)
pH 7.4 (Blood/Intestine)Collapsed0.5 – 1.5Deprotonation

Hydrophobic collapse
Mechanism Visualization[1]

pHMechanism Acid Acidic Environment (pH < 5.0) Protonation Nitrogen Protonation (Pyridine-H+) Acid->Protonation Base Neutral/Basic Environment (pH > 5.0) Deprotonation Nitrogen Deprotonation (Pyridine Neutral) Base->Deprotonation Repulsion Electrostatic Repulsion (Cation-Cation) Protonation->Repulsion Hydrophobic Hydrophobic Interaction (Methyl/Ring Stacking) Deprotonation->Hydrophobic Swollen SWOLLEN STATE (Drug Release) Repulsion->Swollen Osmotic Pressure Collapsed COLLAPSED STATE (Drug Protection) Hydrophobic->Collapsed Exclusion of Water Swollen->Collapsed Increase pH Collapsed->Swollen Decrease pH

Figure 2: Mechanistic pathway of pH-induced phase transition in 5M2VP hydrogels.

Part 5: Troubleshooting & Optimization

  • Issue: The gel is opaque or white during synthesis.

    • Cause: Phase separation.[1] The polymer is precipitating out of the solvent before crosslinking is complete.[1]

    • Solution: Increase the Toluene ratio or switch to DMF (Dimethylformamide), though DMF is harder to remove.[1]

  • Issue: Low mechanical strength (gel breaks easily).[1]

    • Cause: Low crosslinking density or low conversion.[1]

    • Solution: Increase DVB concentration to 2-3 mol%.[1] Ensure strict oxygen removal.[1]

  • Issue: Swelling response is sluggish.

    • Cause: "Skin effect" where the surface collapses first, trapping water inside.[1]

    • Solution: Synthesize smaller microparticles or increase porosity using a porogen (e.g., adding PEG during synthesis and washing it out later).[1]

References

  • Chemical Properties of Vinylpyridines: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 12503355, this compound. [Link]

  • General Synthesis of Vinylpyridine Hydrogels: Arizaga, A., Ibarz, G., & Piñol, R. (2010).[1][3] Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior.[1][3] Journal of Colloid and Interface Science, 348(2), 668–672.[3] [Link]

  • pH-Responsive Mechanisms in Drug Delivery: Rizwan, M., et al. (2017).[1] pH-sensitive hydrogels in drug delivery: Brief history, properties, swelling, and release mechanism, material selection and applications. Polymers, 9(4), 137.[1] [Link]

  • Polymerization Kinetics of 2-Vinylpyridine (Analogous System): Bengough, W. I., & Henderson, W. (1965).[1] The Kinetics of the Polymerization of 2-Vinyl Pyridine.[1][2] Transactions of the Faraday Society, 61, 141-149. [Link][4]

Sources

Application Note: Enhancing Tire Cord Adhesion with 5-Methyl-2-Vinylpyridine (MVP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Methyl-2-Vinylpyridine (MVP) in Tire Cord Adhesives Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Polymer Scientists, and R&D Engineers in Tire/Rubber Composites.

Executive Summary & Scientific Rationale

In the high-performance tire industry, the interface between the reinforcing fiber (polyester, nylon, aramid) and the rubber matrix is the critical failure point. The industry standard utilizes Resorcinol-Formaldehyde-Latex (RFL) systems containing 2-vinylpyridine (2-VP) terpolymers.

This compound (MVP) represents a functional analog to 2-VP with distinct electronic and steric properties. The introduction of the electron-donating methyl group at the C5 position of the pyridine ring enhances the basicity of the nitrogen atom (Lewis base).

  • Hypothesis: Increased basicity strengthens hydrogen bonding and coordination with the phenolic hydroxyl groups of the resorcinol resin and the polar functional groups on the fiber surface.

  • Result: MVP-modified latices can offer superior interfacial adhesion energy and fatigue resistance compared to standard 2-VP systems, particularly in difficult-to-bond substrates like Aramid or HMLS (High Modulus Low Shrinkage) Polyester.

This guide provides a comprehensive protocol for synthesizing MVP-based latex, formulating the RFL dip, and validating adhesion performance.

Mechanistic Architecture

The adhesion mechanism relies on a dual-interlock system. The MVP-latex acts as the amphiphilic bridge:

  • Rubber Interface: The butadiene backbone of the latex co-vulcanizes with the rubber matrix (sulfur crosslinking).

  • Fiber Interface: The pyridine rings (MVP) coordinate with the Resorcinol-Formaldehyde (RF) resin, which in turn hydrogen-bonds to the fiber surface.

Figure 1: The MVP-RFL Interfacial Mechanism

MVP_Adhesion_Mechanism cluster_RFL RFL Adhesive Layer Fiber Synthetic Fiber (PET/Nylon/Aramid) RF_Resin Resorcinol-Formaldehyde Resin Network Fiber->RF_Resin Hydrogen Bonding (Dipole-Dipole) MVP_Ring This compound (Pyridine Ring) RF_Resin->MVP_Ring H-Bonding to Nitrogen (Enhanced by Methyl Group) Latex_Backbone Styrene-Butadiene Backbone MVP_Ring->Latex_Backbone Covalent Bond (Terpolymer) Rubber_Matrix Rubber Compound (SBR/NR) Latex_Backbone->Rubber_Matrix Sulfur Co-Vulcanization (C=C Crosslinking)

Caption: The MVP moiety serves as the critical anchor point within the RFL matrix, leveraging its enhanced basicity for stronger resin coordination.

Experimental Protocols

Phase A: Synthesis of MVP-Modified Terpolymer Latex

Note: Commercial MVP latex is rare. Researchers must often synthesize this via emulsion polymerization.

Objective: Synthesize a terpolymer of Butadiene (70%), Styrene (15%), and MVP (15%).

Reagents:

  • Monomers: 1,3-Butadiene (liquefied), Styrene (inhibitor free), this compound (MVP).

  • Emulsifier: Potassium Rosinate (Rosin Soap) or Sodium Dodecyl Benzene Sulfonate.

  • Initiator: Potassium Persulfate (KPS).

  • Modifier: t-Dodecyl Mercaptan (Chain Transfer Agent).

Protocol:

  • Reactor Prep: Purge a high-pressure stainless steel reactor (Parr or Buchi) with Nitrogen for 15 mins.

  • Aqueous Phase: Dissolve emulsifier (4.5 phr) and KPS (0.3 phr) in deionized water (200 phr). Buffer to pH 10-11 using NaOH.

  • Monomer Charge:

    • Add Styrene (15 phr) mixed with MVP (15 phr) and Mercaptan (0.5 phr).

    • Seal reactor and inject liquefied Butadiene (70 phr) under pressure.

  • Polymerization:

    • Heat to 50°C with constant agitation (200-300 rpm).

    • Reaction Time: 12–16 hours (Target conversion: 90-95%).

    • Critical Check: Monitor pressure drop. A significant drop indicates butadiene consumption.

  • Termination: Inject Shortstop agent (Sodium Dimethyldithiocarbamate, 0.1 phr) at 95% conversion.

  • Stripping: Remove unreacted butadiene via vacuum stripping at 40°C.

  • Characterization: Filter through 100-mesh screen. Measure Total Solids Content (TSC), typically aiming for 40-41% .

Phase B: Preparation of the RFL Dip (The "Resin Masterbatch")

The RFL dip must be "matured" to allow the Resorcinol and Formaldehyde to form a resol resin before interacting with the latex.

Formulation Table (Standardized for 1 Liter Batch):

ComponentMass (g)Function
Part A: Resin Solution
Distilled Water238.0Solvent
Sodium Hydroxide (10%)6.0Catalyst (pH adjuster)
Resorcinol11.0Resin precursor
Formaldehyde (37%)16.2Crosslinker
Part B: Latex Emulsion
MVP-Terpolymer Latex (41%)244.0Active Adhesion Promoter
Distilled Water45.0Diluent
Ammonia (28%)11.0Stabilization

Step-by-Step Mixing:

  • Resin Maturation: Mix Part A components at 25°C. Stir for 6 hours . The solution should turn from clear to orange/reddish.

    • Why? This forms the methylol-resorcinol oligomers.

  • Latex Preparation: Mix Part B components in a separate vessel.

  • Final Blending: Slowly pour Part A into Part B (never B into A, to prevent shock coagulation).

  • Final Maturation: Stir the mixture gently for 20 hours at room temperature.

    • Validation: Final pH should be 10.0–10.5. If lower, adjust with dilute NH4OH.

Phase C: Dipping and Curing Process

Equipment: Single-end Litzler dipping unit or laboratory stretching frame.

  • Dip Tank: Fill with the matured MVP-RFL adhesive.

  • Immersion: Pass the tire cord (e.g., Polyester 1440 dtex/2) through the dip.

    • Pick-up Target: 4.5% – 6.0% dip pick-up (DPU) by weight.

  • Drying Zone: 150°C for 60 seconds (Removes water).

  • Curing (Heat Setting) Zone:

    • Temperature: 235°C – 240°C.

    • Time: 60–90 seconds.

    • Tension: Apply 1.0–2.0 kg tension to align fiber crystals and crosslink the resin.

    • Note: MVP rings activate at these temperatures, bonding with the resin network.

Validation: The H-Test (ASTM D4776)

To verify the efficacy of the MVP substitution, perform the H-pullout test.

Workflow Diagram

H_Test_Workflow Start Start: Cured MVP-Dipped Cord Mold_Prep Prepare H-Test Mold (6.4mm or 9.5mm embedment) Start->Mold_Prep Embed Embed Cord in Rubber Compound (Standard Skim Stock) Mold_Prep->Embed Vulcanize Vulcanize under Pressure (160°C, 15-20 min) Embed->Vulcanize Condition Condition Samples (24h @ 23°C, 50% RH) Vulcanize->Condition Pull_Test Tensile Tester (Instron) Pull Speed: 125 mm/min Condition->Pull_Test Result Record Force (N) & Failure Mode Pull_Test->Result

Caption: Standardized workflow for ASTM D4776 H-Test adhesion verification.

Data Interpretation:

  • Adhesion Force (N): Higher is better. MVP systems typically show a 5-10% increase over 2-VP in specific formulations due to higher basicity.

  • Failure Mode (Coverage):

    • Mode A (Rubber Coverage): Excellent. Failure is in the rubber bulk, not the interface.

    • Mode B (Interface Failure): Poor. The cord pulls out clean. (Indicates insufficient MVP activity or improper curing).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Adhesion Insufficient MaturationExtend RFL maturation to 24h.
Brittle Dip Resin/Latex Ratio too highReduce Resorcinol/Formaldehyde content; increase Latex ratio.
Coagulation pH ShockEnsure Resin solution is added slowly to Latex; check pH > 10.
Low Dip Pickup Viscosity too lowIncrease Total Solids Content (TSC) or add thickener (alginate).

References

  • Wennekes, W.B., et al. (2007).[1] Mechanistic investigations into the adhesion between RFL-treated cords and rubber: Part II: The influence of the vinyl-pyridine content. Rubber Chemistry and Technology. Link[2]

  • Porter, N.K. (1992).[1] RFL Dip Technology. Journal of Coated Fabrics. Link[1]

  • Yabuki, A., et al. (2006). Modified Natural Rubber or Modified Natural Rubber Latex. EP1629021A4. (Lists MVP as functional analog). Link

  • ASTM International. (2012). ASTM D4776 / D4776M-10, Standard Test Method for Adhesion of Tire Cords and Other Reinforcing Cords to Rubber Compounds by H-Test Procedure. Link

  • Toth, J., et al. (2017). Butadiene styrene vinyl-pyridine latex and preparation method thereof. CN106699970A. Link

Sources

Application Notes and Protocols for the Synthesis of Anion Exchange Resins from 5-Methyl-2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anion exchange resins are a class of polymers that possess positively charged functional groups, enabling them to capture and exchange negatively charged ions (anions) from a surrounding solution. These materials are indispensable in a myriad of scientific and industrial applications, including water purification, chromatography, catalysis, and notably, in the pharmaceutical industry for drug delivery and purification.[1][2] The choice of monomer is critical in defining the resin's final properties, such as its ion exchange capacity, selectivity, and chemical stability.

5-Methyl-2-vinylpyridine is a promising, yet less commonly explored, monomer for the synthesis of anion exchange resins. The presence of the methyl group on the pyridine ring can influence the polymer's basicity and hydrophobicity, potentially offering unique selectivity for certain anions. Furthermore, the vinyl group allows for straightforward polymerization into a stable polymer backbone. This document provides a comprehensive guide to the synthesis of anion exchange resins based on this compound, detailing the underlying chemical principles and providing step-by-step protocols for its preparation and characterization.

Synthesis Overview

The synthesis of an anion exchange resin from this compound is a multi-step process that begins with the polymerization of the monomer to form a cross-linked polymer matrix. This is followed by a quaternization step to introduce the permanent positive charges necessary for anion exchange functionality. The overall process can be visualized as follows:

SynthesisWorkflow Monomer This compound + Divinylbenzene (Cross-linker) + Initiator Polymerization Suspension Polymerization Monomer->Polymerization CrosslinkedPolymer Cross-linked Poly(this compound) Beads Polymerization->CrosslinkedPolymer Quaternization Quaternization (e.g., with Methyl Iodide) CrosslinkedPolymer->Quaternization AnionExchangeResin Anion Exchange Resin Quaternization->AnionExchangeResin

Figure 1: General workflow for the synthesis of an anion exchange resin from this compound.

Part 1: Synthesis of Cross-linked Poly(this compound) Beads

The first stage involves the creation of a stable, insoluble polymer matrix in the form of spherical beads. Suspension polymerization is the preferred method for this, as it yields particles of a suitable size and morphology for use in chromatography columns or as a solid support.[3] In this process, the water-insoluble monomer, cross-linker, and initiator are suspended as droplets in an aqueous phase with the aid of a stabilizer. Polymerization occurs within these droplets, resulting in solid polymer beads.[4]

Materials and Reagents
ReagentPurposeTypical GradeSupplier Example
This compoundMonomer≥95%Sigma-Aldrich
Divinylbenzene (DVB)Cross-linkerTechnical grade (e.g., 80%)Sigma-Aldrich
Azobisisobutyronitrile (AIBN)Free-radical initiator≥98%Sigma-Aldrich
Poly(vinyl alcohol) (PVA)Suspension stabilizerMw 89,000-98,000, 99+% hydrolyzedSigma-Aldrich
Deionized WaterContinuous phaseHigh-purity---
ToluenePorogen (optional)ACS gradeFisher Scientific
Experimental Protocol: Suspension Polymerization
  • Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve poly(vinyl alcohol) (PVA) in deionized water to a final concentration of 1% (w/v) by heating to approximately 80°C with stirring until the PVA is fully dissolved. Then, allow the solution to cool to room temperature.

  • Preparation of the Organic Phase: In a separate beaker, prepare the organic phase by mixing this compound, divinylbenzene (DVB), and azobisisobutyronitrile (AIBN). The amount of DVB can be varied (e.g., 2-10 mol% with respect to the monomer) to control the degree of cross-linking, which in turn affects the resin's swelling properties and mechanical stability. A typical starting point is 5 mol%. The initiator, AIBN, is typically used at 1-2 mol% relative to the total monomers. If a porous resin is desired, a porogen such as toluene can be added to the organic phase.

  • Initiation of Polymerization: With vigorous stirring (e.g., 300-500 rpm) to create a fine suspension of organic droplets in the aqueous phase, slowly add the organic phase to the aqueous phase in the reaction flask. Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[5]

  • Polymerization Reaction: Heat the reaction mixture to 70-80°C with continuous stirring. The polymerization is typically carried out for 6-12 hours. The formation of solid polymer beads will be observed.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Collect the polymer beads by filtration and wash them extensively with hot water to remove the PVA stabilizer. Subsequently, wash the beads with methanol or ethanol to remove any unreacted monomer and initiator. Finally, dry the beads in a vacuum oven at 60°C until a constant weight is achieved.

Part 2: Quaternization of the Polymer Backbone

The cross-linked poly(this compound) beads are weakly basic and need to be converted into a strong base anion exchanger. This is achieved through quaternization, a chemical reaction that alkylates the nitrogen atom of the pyridine ring, resulting in a permanent positive charge.[6] The choice of the alkylating agent will determine the nature of the quaternary ammonium group. Methyl iodide is a common and effective reagent for this purpose.

Materials and Reagents
ReagentPurposeTypical GradeSupplier Example
Cross-linked Poly(this compound) beadsPolymer backboneAs synthesized in Part 1---
Methyl Iodide (CH₃I)Alkylating agent≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)SolventAnhydrous, ≥99.8%Sigma-Aldrich
EthanolWashing solventACS gradeFisher Scientific
Experimental Protocol: Quaternization
  • Swelling the Polymer: Place the dry, cross-linked poly(this compound) beads in a round-bottom flask. Add a sufficient amount of anhydrous N,N-dimethylformamide (DMF) to swell the beads. Allow the beads to swell for at least one hour with gentle agitation. This step is crucial to ensure that the alkylating agent can access the pyridine nitrogen atoms within the polymer matrix.

  • Quaternization Reaction: Add an excess of methyl iodide to the swollen polymer beads in DMF. The molar ratio of methyl iodide to pyridine residues should be at least 3:1 to drive the reaction towards completion. The reaction is typically carried out at 60-70°C for 24-48 hours under a nitrogen atmosphere with continuous stirring. The progress of the reaction can be monitored by taking small samples of the resin and analyzing them for their ion exchange capacity.

  • Work-up and Purification: After the reaction, cool the mixture and filter the quaternized resin beads. Wash the beads thoroughly with DMF to remove excess methyl iodide and any by-products. Then, wash with ethanol to remove the DMF. Finally, wash with deionized water until the washings are neutral.

  • Conversion to the Desired Ionic Form: The newly synthesized resin will be in the iodide (I⁻) form. To convert it to a more common form, such as the chloride (Cl⁻) form, wash the resin with a 1 M solution of sodium chloride (NaCl). Continue washing until no iodide can be detected in the eluent (e.g., using a silver nitrate test). Finally, wash the resin with deionized water to remove excess NaCl. The resin is now in the Cl⁻ form and ready for use.

QuaternizationMechanism cluster_0 Poly(this compound) Backbone cluster_1 Alkylation cluster_2 Quaternized Resin Pyridine Pyridine Ring (in polymer) QuaternaryAmmonium N-methylpyridinium Iodide (Anion Exchange Site) Pyridine->QuaternaryAmmonium + CH₃I MethylIodide Methyl Iodide (CH₃I)

Figure 2: Schematic of the quaternization reaction of the pyridine nitrogen.

Part 3: Characterization of the Anion Exchange Resin

Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the anion exchange resin.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the chemical transformations during the synthesis.

    • Poly(this compound): Expect to see characteristic peaks for the pyridine ring (~1600 cm⁻¹, ~1470 cm⁻¹) and C-H bonds of the polymer backbone.[6]

    • Quaternized Resin: The quaternization can be confirmed by the appearance of new peaks or shifts in the existing pyridine ring vibrations due to the change in the electronic structure upon N-alkylation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked polymer. ¹H NMR of a soluble, non-cross-linked version of the polymer can be used to confirm the structure of the repeating unit.[8]

Morphological Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the size, shape, and surface morphology of the resin beads. This is important for evaluating the success of the suspension polymerization in producing spherical particles.

Performance Characterization
  • Ion Exchange Capacity (IEC): This is one of the most important properties of an ion exchange resin, as it quantifies the number of exchangeable ions per unit mass or volume of the resin.[9] A common method for determining the IEC of a strong base anion exchanger in the chloride form is as follows:

    • A known mass of the dry resin in the Cl⁻ form is placed in a column.

    • A large excess of a sodium nitrate (NaNO₃) solution (e.g., 1 M) is passed through the column to displace all the chloride ions.

    • The collected eluent, containing the displaced chloride ions, is titrated with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator.

    • The IEC is calculated in milliequivalents per gram (meq/g) of dry resin.

  • Swelling Ratio: The swelling behavior of the resin in different solvents is an indication of the degree of cross-linking. It is determined by measuring the volume or weight of the resin in its dry and swollen states.

ParameterMethodExpected Outcome
Chemical StructureFTIR, NMRConfirmation of the polymer backbone and successful quaternization.
MorphologySEMSpherical beads with a defined size distribution.
Ion Exchange CapacityTitrationA quantitative measure of the resin's ability to exchange anions (e.g., 2-4 meq/g).
Swelling RatioGravimetric or VolumetricLower swelling indicates a higher degree of cross-linking.

Applications in Drug Development

Anion exchange resins synthesized from this compound can be explored for several applications in the pharmaceutical field:

  • Drug Delivery: Basic drugs can be loaded onto the resin, and their release can be controlled by the ionic environment of the gastrointestinal tract.[10][11]

  • Taste Masking: The bitter taste of certain drugs can be masked by forming a drug-resin complex.[10]

  • Purification: These resins can be used in chromatographic applications to purify proteins, peptides, and other biomolecules that carry a net negative charge at a given pH.

Conclusion

The synthesis of anion exchange resins from this compound offers a versatile platform for creating materials with tailored properties for various applications. By carefully controlling the polymerization and quaternization conditions, researchers can fine-tune the ion exchange capacity, cross-link density, and particle morphology to meet the specific demands of their application, from drug delivery to bioseparations. The protocols and characterization methods outlined in this document provide a solid foundation for the development and evaluation of these promising materials.

References

  • Marsh, S. C. (1990). Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitrate Anion Exchange. Los Alamos National Lab., NM (USA). [Link]

  • Chowdhury, P., & Mondal, P. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Separation Science and Technology, 48(7), 976-984. [Link]

  • Reilly, J. L., & Tice, R. L. (2000). U.S. Patent No. 6,011,096. Washington, DC: U.S.
  • Arichi, S., Mitsuta, S., Sakamoto, N., & Murata, H. (1969). Studies of Poly-2-vinylpyridine. I. Suspension Polymerization and Molecular Weight Distribution. Bulletin of the Chemical Society of Japan, 42(12), 3491-3496. [Link]

  • Wikipedia contributors. (2023). Suspension polymerization. In Wikipedia, The Free Encyclopedia. [Link]

  • Fuji, K., & Shiozaki, H. (1976). U.S. Patent No. 3,947,526. Washington, DC: U.S.
  • Sonmez, H. B., & Bicak, N. (2002). Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide for selective mercury extraction. Reactive and Functional Polymers, 51(1), 55-60. [Link]

  • Guzmán-López, O., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(24), 4359. [Link]

  • Smith, B. F., & Jarvinen, G. D. (1997). U.S. Patent No. 5,670,550. Washington, DC: U.S.
  • Manouras, T., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 804. [Link]

  • Brooks, B. W. (2005). Suspension polymerization processes. Chemical Engineering & Technology, 28(8), 867-874. [Link]

  • Statsov, P. A., et al. (2017). Novel polymer-based anion-exchangers with covalently-bonded functional layers of quaternized polyethyleneimine for ion chromatography. Journal of Chromatography A, 1501, 99-107. [Link]

  • Unknown. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

  • Penchev, H., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(13), 2872. [Link]

  • Singh, S., et al. (2023). Chapter 4 Ion Exchange Resins for Selective Separation of Toxic Metals. In Ion Exchange Resins: Biomedical and Environmental Applications. Materials Research Forum LLC. [Link]

  • Unknown. (n.d.). Ion Exchange. [Link]

  • Hirao, A., et al. (2014). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 47(19), 6649-6657. [Link]

  • Wang, X., & Liu, S. (2011). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). Chemical Communications, 47(24), 6939-6941. [Link]

  • Kim, J., et al. (2012). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. DTIC. [Link]

  • Helfferich, F. (1962). Ion Exchange. McGraw-Hill. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. [Link]

  • Singh, A., et al. (2014). Poly(4-vinylpyridine) based anion exchange membrane. ResearchGate. [Link]

  • Gregor, H. P., Belle, J., & Marcus, R. A. (1954). Studies on Ion Exchange Resins. IX. Capacity and Specific Volumes of Quaternary Base Anion Exchange Resins. Journal of the American Chemical Society, 76(7), 1984-1987. [Link]

  • Unknown. (n.d.). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP- co -NVP); and ( c ) poly(BVPC- co -NVP). ResearchGate. [Link]

  • Meverden, C. C., & Ricke, M. T. (1983). Epimerization and NMR Spectra of Poly(2-vinylpyridine). Macromolecules, 16(10), 1684-1686. [Link]

  • Hernandez-Tenorio, I., et al. (2019). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Redalyc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-2-Vinylpyridine (5M2VP) Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methyl-2-vinylpyridine (5M2VP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the spontaneous polymerization of this versatile monomer. Uncontrolled polymerization can lead to failed experiments, loss of valuable material, and potential safety hazards. By understanding the underlying mechanisms and adhering to best practices, you can ensure the stability and successful application of 5M2VP in your work.

Understanding the Challenge: The Spontaneous Polymerization of 5M2VP

This compound, like other vinyl monomers, possesses a vinyl group that is susceptible to free-radical polymerization. This process can be initiated by various external factors, leading to the formation of long polymer chains and a significant increase in viscosity, or even complete solidification of the monomer.[1][2] The polymerization is an exothermic reaction and can become a runaway reaction if not properly controlled.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of spontaneous polymerization of this compound?

A1: The spontaneous polymerization of 5M2VP is primarily triggered by:

  • Elevated Temperatures: Storage at temperatures above the recommended range significantly accelerates thermal self-polymerization.[1]

  • Exposure to Light: UV light can generate free radicals that initiate the polymerization process.[1]

  • Presence of Oxygen: In the absence of appropriate inhibitors, oxygen can contribute to the formation of peroxides, which can act as polymerization initiators.[1]

  • Contamination: Impurities such as acids, bases, or metal salts can catalyze polymerization.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is the first line of defense against premature polymerization. Here are the key recommendations:

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.[1] Some sources suggest freezer storage to maintain product quality.[3]Lower temperatures significantly reduce the rate of thermal self-polymerization.
Inhibitor Ensure the monomer is stored with an appropriate inhibitor at the recommended concentration.Inhibitors are radical scavengers that terminate the polymerization chain reaction.[2]
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.[1]This prevents oxygen from participating in the formation of peroxide initiators.[1]
Light Keep the container tightly sealed and protected from light. Use an amber glass bottle or store it in a dark cabinet.[1]Prevents UV light from initiating polymerization.[1]
Q3: What are polymerization inhibitors and why are they important?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization during transport and storage.[4] They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2] Common inhibitors for vinyl monomers include tert-butylcatechol and phenothiazine.[2][5] The presence of an inhibitor is crucial for the shelf-life and stability of 5M2VP.

Q4: Do I need to remove the inhibitor before using this compound in my experiment?

A4: Yes, in most polymerization reactions, the inhibitor must be removed just before use. Residual inhibitor can quench the polymerization reaction, leading to low yields or complete failure of the experiment.[1] However, for some applications, a higher initiator concentration might be used to overcome the effect of the inhibitor, though this can affect the polymer's molecular weight.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: The 5M2VP monomer has become viscous or solidified in the storage container.
Potential Cause Troubleshooting Action
Improper Storage Conditions Review your storage procedures. Ensure the monomer is stored at the recommended temperature (2-8°C or freezer), protected from light, and under an inert atmosphere.[1][3]
Depletion of Inhibitor The inhibitor may have been consumed over time, especially if the monomer has been stored for an extended period or exposed to adverse conditions. If the monomer is still liquid but viscous, it may be possible to distill it to remove the polymer, but this should be done with extreme caution under vacuum to keep the temperature low.[1] For solidified monomer, it is generally not salvageable and should be disposed of according to safety guidelines.
Problem 2: The polymerization reaction is not proceeding as expected (low yield, slow rate).
Potential Cause Troubleshooting Action
Incomplete Removal of Inhibitor Ensure your inhibitor removal protocol is effective. Passing the monomer through a column of basic alumina is a common method.[6] You may need to use a fresh batch of alumina or repeat the purification step.
Presence of Contaminants Contaminants in your reaction setup (e.g., from solvents or other reagents) may be acting as inhibitors.[7] Review all components of your reaction for potential sources of inhibition.
Problem 3: The monomer polymerized unexpectedly during the reaction or workup.
Potential Cause Troubleshooting Action
Excessive Heat The reaction or workup conditions are too hot, leading to thermal polymerization.[1] Monitor the temperature of your reaction closely. If performing a distillation, ensure it is done under vacuum to keep the temperature low.[1]
Presence of Initiating Impurities Contamination with substances that can generate free radicals (e.g., peroxides) can initiate polymerization. Ensure all glassware is clean and solvents are of appropriate purity.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

This protocol describes a standard method for removing the inhibitor from 5M2VP before use in a polymerization reaction.

Materials:

  • This compound (inhibited)

  • Basic alumina

  • Glass chromatography column

  • Inert gas (Nitrogen or Argon)

  • Clean, dry collection flask

Procedure:

  • Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified.

  • Equilibrate the Column: Pass a small amount of a suitable solvent (e.g., hexane) through the column and then gently flush with an inert gas to remove the solvent.

  • Purify the Monomer: Carefully pour the this compound onto the top of the alumina column.

  • Collect the Purified Monomer: Collect the purified, inhibitor-free monomer in a clean, dry collection flask that has been pre-flushed with an inert gas.

  • Storage of Purified Monomer: The purified monomer is now highly susceptible to polymerization. It should be used immediately.[1] If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.[1]

Visualizing the Process

Workflow for Handling and Using this compound

G cluster_storage Storage cluster_purification Purification (Prior to Use) cluster_reaction Reaction cluster_troubleshooting Troubleshooting Storage Store 5M2VP (2-8°C, dark, inert atm) RemoveInhibitor Remove Inhibitor (Alumina Column) Storage->RemoveInhibitor As needed for experiment CheckViscosity Check for Increased Viscosity or Solidification Storage->CheckViscosity If stored improperly Reaction Use Immediately in Polymerization Reaction RemoveInhibitor->Reaction Immediate use LowYield Investigate Low Reaction Yield Reaction->LowYield If issues arise

Caption: Workflow for handling 5M2VP.

Logical Flow for Troubleshooting Polymerization Issues

G Start Unwanted Polymerization Observed CheckStorage Review Storage Conditions? Start->CheckStorage CheckTemp Excessive Heat During Reaction? Start->CheckTemp CheckInhibitor Inhibitor Removed Properly? Start->CheckInhibitor Contamination Possible Contamination? Start->Contamination SolutionStorage Adjust Storage: Cool, Dark, Inert CheckStorage->SolutionStorage If improper SolutionTemp Control Reaction Temperature CheckTemp->SolutionTemp If yes SolutionInhibitor Optimize Inhibitor Removal CheckInhibitor->SolutionInhibitor If no SolutionPurity Use Pure Reagents & Clean Glassware Contamination->SolutionPurity If possible

Caption: Troubleshooting logic for 5M2VP.

References

  • New Jersey Department of Health. (Date not available). PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. [Link]

  • ResearchGate. (2017). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? [Link]

  • ResearchGate. (2021). Polymerization in the presence of inhibitor? [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]

  • Wikipedia. (Date not available). 2-Vinylpyridine. [Link]

Sources

troubleshooting low conversion rates in 5-methyl-2-vinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-Vinylpyridine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low conversion rates, during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for higher yields and purity.

The most common and industrially relevant synthesis of vinylpyridines, including this compound, involves a two-stage process:

  • Condensation: Reaction of 2,5-lutidine (2,5-dimethylpyridine) with formaldehyde to form the intermediate, 2-(5-methyl-2-pyridyl)ethanol.

  • Dehydration: Elimination of water from the intermediate to yield the final product, this compound.

This guide is structured as a series of troubleshooting questions and in-depth answers that address the most frequent issues encountered in this process.

Troubleshooting Guide: Diagnosing Low Conversion Rates

Low yields can arise from inefficiencies in either the condensation or dehydration stage, as well as from product loss during purification. The following diagnostic workflow provides a systematic approach to identifying the root cause of poor performance.

Troubleshooting_Workflow start Low Overall Yield of This compound check_reaction Analyze Crude Reaction Mixture (GC, LC-MS, NMR) start->check_reaction pathway1 High Unreacted 2,5-Lutidine? check_reaction->pathway1 Analyze Reactant Consumption pathway2 High Hydroxyethyl Intermediate? check_reaction->pathway2 Analyze Intermediate Accumulation pathway3 Significant Tar/Polymer Formation? check_reaction->pathway3 Analyze Byproduct Formation pathway1->pathway2 No cause1 Problem: Inefficient Condensation (Step 1) pathway1->cause1 Yes pathway2->pathway3 No cause2 Problem: Inefficient Dehydration (Step 2) pathway2->cause2 Yes cause3 Problem: Product Polymerization or Side Reactions pathway3->cause3 Yes solution1 See Q&A #1: - Check Formaldehyde Source & Ratio - Verify Temp. & Pressure - Investigate Side Reactions cause1->solution1 solution2 See Q&A #2: - Optimize Dehydrating Agent - Adjust Distillation Conditions - Ensure Adequate Temp. cause2->solution2 solution3 See Q&A #3: - Add/Increase Polymerization Inhibitor - Reduce Thermal Stress (Vacuum Dist.) - Control Reaction Stoichiometry cause3->solution3

Caption: Diagnostic workflow for troubleshooting low yields.

Q1: My conversion of 2,5-lutidine is poor, with a lot of starting material left after the reaction. What's wrong with my condensation step?

A1: An inefficient condensation reaction is the most common reason for poor starting material conversion. This step, where 2,5-lutidine reacts with formaldehyde, is highly sensitive to reagent quality, stoichiometry, and reaction conditions.

Core Causality: The reaction proceeds via the formation of a reactive intermediate from formaldehyde that undergoes an aldol-type condensation with the acidic protons of the 2-methyl group on the lutidine ring.[1][2] Failures at this stage typically stem from three areas:

  • Reagent Reactivity and Stoichiometry:

    • Formaldehyde Source: Aqueous formaldehyde (formalin) contains methanol as a stabilizer and its concentration can vary. Paraformaldehyde, a solid polymer, must be effectively depolymerized to monomeric formaldehyde to be reactive. Ensure you are using a high-quality source and adjust stoichiometry accordingly.

    • Molar Ratio: While a 1:1 molar ratio is theoretically sound, an excess of formaldehyde can lead to multiple condensations on the methyl group, forming di- and tri-condensates.[1] Conversely, an insufficient amount of formaldehyde will naturally lead to low conversion. A slight excess of lutidine is sometimes used to minimize polysubstitution.

  • Reaction Conditions:

    • Temperature and Pressure: This reaction is typically performed under heat and pressure (e.g., 150–200 °C in an autoclave) to achieve a reasonable reaction rate.[3] Insufficient temperature will result in a sluggish and incomplete reaction.

    • Mixing: Inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, reducing overall conversion.

  • Side Reactions:

    • Formaldehyde Self-Condensation: Under reaction conditions, formaldehyde can undergo self-condensation reactions (e.g., Cannizzaro reaction, formation of sugars), consuming the reagent before it can react with the lutidine.[1]

    • Catalyst Deactivation: If using a catalyst, its activity can be diminished by impurities in the starting materials or by product inhibition, where the pyridine nitrogen adsorbs to the active sites.[4][5]

Troubleshooting Steps:

  • Verify Formaldehyde: Use a fresh, assayed bottle of formalin or ensure complete depolymerization of paraformaldehyde before the reaction begins.

  • Optimize Molar Ratio: Start with a lutidine:formaldehyde ratio of 1:1 and analyze the results. If significant unreacted lutidine remains, consider a small excess of formaldehyde (e.g., 1:1.1), but monitor for the formation of higher molecular weight byproducts.

  • Confirm Reaction Parameters: Ensure your reactor is reaching and maintaining the target temperature and pressure. Refer to established protocols for guidance.[3]

Q2: The condensation seems to work, but I'm not getting the final vinylpyridine product. Why is my dehydration step failing?

A2: Accumulation of the 2-(5-methyl-2-pyridyl)ethanol intermediate indicates an inefficient dehydration step. This is a critical failure point where the process can stall, significantly reducing the overall yield.

Core Causality: The dehydration is an elimination reaction that requires either a strong acid or a strong base catalyst and sufficient thermal energy to proceed. The choice of catalyst dictates the mechanism and conditions required.

  • Base-Catalyzed Dehydration: Often performed by adding a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH) to the crude reaction mixture and then heating under reduced pressure.[3][6] The base facilitates the removal of a proton, leading to the elimination of a water molecule.

  • Acid-Catalyzed Dehydration: Using catalysts like sulfuric acid or phosphoric acid can also promote dehydration.[7]

Common Failure Points:

  • Insufficient Catalyst: The amount of base or acid must be sufficient to catalyze the reaction effectively. For base-catalyzed dehydration, a significant amount (e.g., 50% NaOH solution) is often used.[6]

  • Inadequate Temperature: Dehydration requires heat. The distillation temperature must be high enough for the elimination reaction to occur but low enough to prevent product polymerization. This is often a delicate balance.

  • Presence of Excess Water: While water is a product, starting with an excessively dilute solution can shift the equilibrium away from the product, hindering the dehydration process.

Troubleshooting Steps:

  • Check Catalyst Concentration: Ensure the concentration and amount of your dehydrating agent (e.g., NaOH solution) are correct.

  • Optimize Distillation: The dehydration and distillation are often performed concurrently.[3] Ensure the pot temperature is high enough to drive the reaction while using a vacuum to lower the boiling point of the product, allowing it to be removed as it forms.

  • Analyze the Intermediate: Confirm the identity of the accumulated intermediate by NMR or LC-MS to ensure it is the expected hydroxyethyl species and not an isomeric byproduct.

Q3: My reaction vessel is full of a dark, tarry substance, and my yield is very low. What is causing this polymerization?

A3: The formation of tar or solid polymer is a classic problem in vinylpyridine synthesis and is a major source of yield loss.[8] Both the starting materials and, more importantly, the final product are susceptible to polymerization under reaction conditions.

Core Causality: The vinyl group in this compound is electron-deficient due to the electron-withdrawing nature of the pyridine ring, making it highly susceptible to polymerization via radical, anionic, or cationic pathways, especially at elevated temperatures.[3][9]

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Key Side Reactions Lutidine 2,5-Lutidine Intermediate 2-(5-Methyl-2-pyridyl)ethanol Lutidine->Intermediate + Formaldehyde (Condensation) MultiCond Multi-Condensation Products Lutidine->MultiCond + Excess Formaldehyde Formaldehyde Formaldehyde Product This compound Intermediate->Product - H2O (Dehydration) Polymer Poly(this compound) (Tar/Residue) Product->Polymer Polymerization (Heat, Light)

Caption: Simplified reaction pathway and common side reactions.

Preventative Measures:

  • Use a Polymerization Inhibitor: This is non-negotiable. An inhibitor, such as 4-tert-butylcatechol (TBC), must be added to the reaction mixture before the final distillation and to the final product for storage.[3] The inhibitor works by scavenging free radicals that initiate the polymerization chain reaction.

  • Minimize Thermal Stress:

    • Vacuum Distillation: Purifying the final product under reduced pressure is essential. It lowers the boiling point, reducing the thermal stress on the molecule and decreasing the rate of polymerization.[3][7]

    • Avoid Overheating: Do not heat the reaction or distillation pot for longer than necessary.

  • Control Reaction Stoichiometry: As mentioned in Q1, side reactions involving formaldehyde can lead to complex resinous residues.[1] Proper control over the lutidine-to-formaldehyde ratio can help minimize this.

  • Storage Conditions: The purified product is sensitive to light and heat and should be stored in a cool, dark place, typically refrigerated or frozen, with an inhibitor present.[3][10]

Frequently Asked Questions (FAQs)

Q: What are the key reaction parameters I should monitor? A: The most critical parameters are summarized below. Precise control is essential for maximizing yield and minimizing byproducts.

ParameterTypical RangeRationale & Impact on Conversion
Condensation Temp. 150 - 200 °CToo low: slow/incomplete reaction. Too high: increased side reactions.[3]
Pressure Autoclave (self-generated)Necessary to maintain liquid phase at reaction temperature.
Lutidine:Formaldehyde 1:1 to 1.1:1Affects conversion and formation of polysubstituted byproducts.[1]
Dehydration Temp. 100 - 190 °C (pot temp.)Must be high enough for elimination but low enough to avoid polymerization.[7]
Distillation Pressure 90 - 150 mmHgLowers boiling point to minimize thermal degradation and polymerization.[7]
Inhibitor Conc. ~0.1 wt% (e.g., TBC)Critical for preventing product loss during purification and storage.[3]

Q: What analytical techniques are best for monitoring this reaction? A: A combination of techniques is ideal for a comprehensive understanding of your reaction's progress.

TechniqueApplicationAdvantagesDisadvantages
TLC Quick qualitative check of reaction progress.Fast, inexpensive, simple to run.Not quantitative, resolution may be poor.[11]
GC/GC-MS Quantitative analysis of volatile components (starting material, product).High resolution, quantitative, can identify byproducts via MS.Requires sample workup, not ideal for non-volatile intermediates.
HPLC Quantitative analysis of all components, including the non-volatile intermediate.Highly quantitative, good for monitoring intermediate formation.Can be slower than GC, requires method development.[11]
NMR Structural confirmation of starting materials, intermediate, and product.Provides detailed structural information, can be quantitative.Higher cost, requires deuterated solvents.[11]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of this compound

Disclaimer: This is a generalized protocol. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Condensation

  • To a high-pressure autoclave, add 2,5-lutidine and aqueous formaldehyde (37 wt%) in a 1:1 molar ratio.

  • Seal the reactor and begin stirring.

  • Heat the reactor to 160-180 °C. The pressure will rise as the temperature increases.

  • Maintain these conditions for the prescribed reaction time (e.g., 4-8 hours).

  • Cool the reactor to room temperature and safely vent any excess pressure.

Step 2: Dehydration and Purification

  • Transfer the crude reaction mixture from the autoclave to a round-bottom flask suitable for distillation.

  • Add a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~0.1% of the expected product mass).

  • Add a concentrated solution of sodium hydroxide (e.g., 50% w/w) to the flask.

  • Set up the apparatus for vacuum distillation with a fractionating column.

  • Begin heating the flask while applying vacuum (e.g., 90-150 mmHg).

  • Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Add a small amount of inhibitor to the receiving flask to ensure the stability of the purified product.

  • Store the final product in a tightly sealed container at low temperature (e.g., -20°C).[10]

References

  • Indian Patents. (n.d.). Improved process for the production of 2-vinyl pyridine and 4-vinyl pyridine. [Link]

  • Google Patents. (2006).
  • Wikipedia. (n.d.). 2-Vinylpyridine. [Link]

  • RSC Publishing. (2022). Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization. [Link]

  • NJ.gov. (n.d.). Hazard Summary: PYRIDINE, 2-METHYL-5- VINYL. [Link]

  • Google Patents. (1955). US2716119A - Process of making 2-methyl-5-vinyl pyridine.
  • Emerald Publishing. (1997). Formaldehyde revisited. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

  • National Institutes of Health (NIH). (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • American Chemical Society (ACS). (n.d.). ASAP (As Soon As Publishable). [Link]

  • Taylor & Francis Online. (2021). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. [Link]

  • Reddit. (2023). r/chemhelp - In orgo 2 right now.... [Link]

  • ScienceDirect. (2007). Catalyst deactivation by aromatics during LCO upgrading to high quality diesel. [Link]

  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • Google Patents. (1958).
  • Wiley Online Library. (2023). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. [Link]

  • MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis. [Link]

  • Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.
  • Royal Society of Chemistry. (1947). Contributions to the chemistry of pyridine. Part II. 3- and 5-Hydroxy-2-methylpyridine, and the condensation of 5-hydroxy-2-methylpyridine with formaldehyde in alkaline medium. [Link]

  • Taylor & Francis Online. (2021). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. [Link]

  • Google Patents. (2014). CN104016905A - Method for preparing 2-vinylpyridine.
  • Agilent. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. [Link]

Sources

Technical Support Center: 5-Methyl-2-Vinylpyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methyl-2-vinylpyridine (5M2VP) reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this monomer. The following question-and-answer format addresses common issues and provides troubleshooting strategies, with a focus on the critical role of temperature in achieving successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My radical polymerization of this compound is showing a fast initial rate but then stalls, leading to low final conversion. What is the likely cause and how can I fix it?

A1: This phenomenon, often referred to as the "glass effect" or "gel effect," is a common issue in the bulk or solution polymerization of vinyl monomers, including vinylpyridines.

Causality: At the beginning of the polymerization, with a high concentration of monomer, the reaction proceeds rapidly. As the polymer chains grow, the viscosity of the reaction medium increases significantly. This increased viscosity restricts the mobility of the growing polymer radicals, making it difficult for them to diffuse and find remaining monomer units. Consequently, the rate of propagation decreases, and the reaction appears to stall. Higher temperatures can exacerbate this issue by initially accelerating the polymerization and leading to a more rapid increase in viscosity. For instance, in the polymerization of the closely related 2-vinylpyridine (2-VP), while higher temperatures of 65°C and 75°C show faster initial conversion compared to 55°C, the reaction can level off prematurely.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature will slow down the initial rate of polymerization, allowing for a more gradual increase in viscosity and giving the polymer chains more time to diffuse and react with the monomer. For 2-VP, a temperature of 55°C resulted in a slower but more sustained polymerization, ultimately reaching high conversion over a longer period.[1]

  • Adjust the Initiator Concentration: A lower initiator concentration will produce fewer initial radicals, leading to a slower polymerization rate and potentially mitigating the rapid viscosity increase.

  • Introduce a Solvent: Performing the polymerization in a suitable solvent will reduce the initial concentration of the monomer and help to maintain a lower viscosity throughout the reaction, thereby minimizing the glass effect.

  • Consider a Different Polymerization Technique: If the glass effect remains a significant issue, consider controlled radical polymerization techniques like RAFT or ATRP, which can offer better control over the polymerization rate and molecular weight distribution.

Q2: I am attempting an anionic polymerization of this compound at room temperature and obtaining a polymer with a broad molecular weight distribution and evidence of side reactions. Why is this happening?

A2: Anionic polymerization of vinylpyridines is highly sensitive to temperature, and conducting the reaction at room temperature is likely to induce side reactions that compromise the "living" nature of the polymerization.

Causality: The propagating carbanion in the anionic polymerization of vinylpyridines is highly reactive. At elevated temperatures, this carbanion can attack the pyridine ring of the monomer or another polymer chain, leading to branching and termination reactions.[2] These side reactions result in a loss of control over the molecular weight and a broadening of the molecular weight distribution. For vinylpyridines, successful living anionic polymerization is typically achieved at very low temperatures, such as -78°C, to suppress these side reactions.[2][3]

Troubleshooting Steps:

  • Drastically Reduce the Reaction Temperature: The most critical parameter to control is temperature. It is highly recommended to perform the anionic polymerization of 5M2VP at or below -78°C.

  • Ensure High Purity of Reagents and Glassware: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide. Rigorous purification of the monomer, solvent, and initiator, as well as meticulous drying of all glassware, is essential.

  • Use a Less Polar Solvent: While THF is a common solvent for anionic polymerization, in some cases, less polar solvents can help to reduce the reactivity of the propagating anion and minimize side reactions, though this may also slow down the polymerization rate.[2]

  • Consider a Less Nucleophilic Initiator: For some sensitive monomers, using a less reactive initiator can provide better control over the initiation step and reduce the likelihood of side reactions.

Troubleshooting Guides

Problem: Inconsistent Reaction Kinetics and Poor Reproducibility
Symptom Potential Cause Recommended Solution
Variable induction periods before polymerization begins. Presence of inhibitors or impurities. 5M2VP is often stabilized with inhibitors like tert-butylcatechol (TBC) to prevent premature polymerization during storage.[4]Purify the monomer before use by passing it through a column of activated basic alumina to remove the inhibitor. Ensure all solvents and initiators are of high purity.
Reaction rate is highly sensitive to small changes in ambient temperature. The overall activation energy of polymerization makes the rate constant exponentially dependent on temperature.Implement precise temperature control using a cryostat or a well-regulated oil bath. For exothermic reactions, ensure efficient heat dissipation to prevent thermal runaways.
Discoloration of the reaction mixture (e.g., yellowing or browning). Potential side reactions or degradation of the monomer/polymer at elevated temperatures.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Temperature-Controlled Radical Polymerization of this compound

This protocol provides a general guideline for a solution-based radical polymerization with an emphasis on temperature control.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask and line

  • Thermostatically controlled oil bath or cryostat

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer Purification: Pass 5M2VP through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Allow to cool under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: In the inert atmosphere, add the desired amount of purified 5M2VP, AIBN, and anhydrous toluene to the Schlenk flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the sealed flask in the thermostatically controlled bath set to the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).

  • Termination: After the desired time or conversion, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., hexane). Filter and dry the polymer under vacuum.

Visualizations

Diagram 1: General Workflow for Temperature-Controlled Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Prep Reagent Preparation (Initiator, Solvent) Reagent_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Precise Temperature Control) Degassing->Polymerization Monitoring Monitoring Conversion Polymerization->Monitoring Termination Termination (Cooling) Monitoring->Termination Purification Purification (Precipitation) Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for a typical temperature-controlled polymerization of 5M2VP.

Diagram 2: Temperature Effects on Polymerization Kinetics

G cluster_increase Increase Temperature cluster_decrease Decrease Temperature Temp Temperature Inc_Rate Increased Rate of Initiation & Propagation Temp->Inc_Rate Inc_Side_Reactions Increased Side Reactions (e.g., chain transfer, termination) Temp->Inc_Side_Reactions Dec_Rate Decreased Rate of Initiation & Propagation Temp->Dec_Rate Dec_Side_Reactions Decreased Side Reactions (Better Control) Temp->Dec_Side_Reactions Viscosity_Buildup Faster Viscosity Buildup (Glass Effect) Inc_Rate->Viscosity_Buildup Slower_Viscosity_Buildup Slower Viscosity Buildup Dec_Rate->Slower_Viscosity_Buildup

Caption: The dual effect of temperature on polymerization kinetics and side reactions.

References

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • Guerrero-Santos, R., et al. (2006). Synthesis and characterization of functionalized vinyl copolymers II. Structure-monomer reactivity relationship in copolymers containing 4-vinylpyridine moieties. Journal of the Chilean Chemical Society.
  • Loh, X. J., et al. (2019). Poly(vinylpyridine)
  • Ramírez-García, E., et al. (2019). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers.
  • Brandrup, J., et al. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley.
  • Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society.
  • Hadjichristidis, N., et al. (2000). Anionic Polymerization. Encyclopedia of Polymer Science and Technology.
  • Barner-Kowollik, C. (Ed.). (2008).
  • Mavronasou, K., et al. (2022). Poly(vinyl pyridine)
  • Mavronasou, K., et al. (2022). Poly(vinyl pyridine)
  • Hirao, A., et al. (2013). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules.
  • Kang, N.-G., et al. (2012). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. Macromolecules.
  • Charleux, B., et al. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Polymer.
  • Gholam-Abbas, S., et al. (2018). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules.
  • Harrer, M., et al. (2021). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Industrial & Engineering Chemistry Research.
  • Tkach, I., et al. (2024). Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1.
  • Pap, J. S., et al. (2023). Growth kinetics of the adsorbed layer of poly(2-vinylpyridine)
  • Lee, W.-Y., et al. (2020). Tuning the Air Stability of N‐Type Semiconductors via Poly(2‐vinylpyridine): The Importance of Humidity and Molecular Weight.
  • American Chemical Society. (2024). ASAP (As Soon As Publishable). Journal of the American Chemical Society.
  • Mavronasou, K., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
  • Ramírez-García, E., et al. (2019). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
  • Wang, Y., et al. (2024). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Sources

Validation & Comparative

reactivity ratios of 5-methyl-2-vinylpyridine vs styrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the copolymerization kinetics between 5-methyl-2-vinylpyridine (5M2VP) and styrene (St) .

While extensive literature exists for the structural isomers 2-vinylpyridine and 4-vinylpyridine, direct reactivity data for the specific this compound isomer is less common. This guide synthesizes available proxy data from structural analogs (2-vinylpyridine and 2-methyl-5-vinylpyridine) to establish a predictive baseline, while providing a rigorous experimental protocol for empirical validation.

Executive Summary: Reactivity Landscape

The copolymerization of this compound with styrene is governed by the electronic mismatch between the electron-rich styrenic radical and the electron-deficient pyridyl radical.

  • System Type: Free-Radical Copolymerization (FRP)

  • Predicted Behavior: Statistical to Alternating (Azeotropic point likely)

  • Key Driver: The electron-withdrawing nitrogen atom at the ortho position (relative to the vinyl group) creates a polarized double bond, facilitating cross-propagation with the electron-rich styrene.

Comparative Reactivity Data (Isomer Analysis)

The following table contrasts the reactivity ratios of styrene (


) with 5M2VP's closest structural analogs (

).
Monomer Pair (

/

)

(Styrene)

(Pyridyl)

Microstructure Tendency
Styrene / 2-Vinylpyridine 0.55 – 0.700.90 – 1.15~0.65Random / Alternating
Styrene / 4-Vinylpyridine 0.52 – 0.700.50 – 0.70~0.35Strongly Alternating
Styrene / 2-Methyl-5-Vinylpyridine 0.81 ± 0.010.91 ± 0.02~0.74Ideally Random (Bernoullian)
Styrene / this compound *~0.60 – 0.75 ~0.85 – 1.05 ~0.60 Predicted: Random/Alternating

*Note: Values for 5M2VP are predicted based on Q-e scheme interpolation between 2-vinylpyridine and the inductive effect of the 5-methyl group.

Theoretical Grounding: The Q-e Scheme

To understand why 5M2VP behaves differently than styrene, we must look at the Alfrey-Price Q-e scheme.

  • Styrene (

    
    ): 
    
    
    
    ,
    
    
    (Electron Rich)
  • This compound (

    
    ): 
    
    • Resonance (

      
      ):  The pyridine ring provides resonance stabilization similar to the phenyl ring in styrene, suggesting 
      
      
      
      .
    • Polarity (

      
      ):  The nitrogen atom is electronegative, withdrawing density from the vinyl group (
      
      
      
      ). However, the 5-methyl group is electron-donating. It pushes electron density back into the ring, slightly mitigating the withdrawal from the nitrogen.
    • Result: 5M2VP is less electron-deficient than unsubstituted 2-vinylpyridine. This reduces the alternating tendency (

      
       moves closer to 1), leading to a more random copolymer than the 4-vinylpyridine system.
      
Mechanistic Pathway (Graphviz)

CopolymerizationMechanism Init Initiator (I•) St_Radical ~St• Radical Init->St_Radical Initiation VP_Radical ~5M2VP• Radical Init->VP_Radical St_Monomer Styrene (M1) (e- Rich) St_Monomer->St_Radical VP_Monomer 5M2VP (M2) (e- Deficient) VP_Monomer->VP_Radical St_Radical->St_Monomer k11 (Homo) St_Radical->VP_Monomer k12 (Cross) Favored due to polarity VP_Radical->St_Monomer k21 (Cross) Favored VP_Radical->VP_Monomer k22 (Homo)

Figure 1: Cross-propagation kinetics. The electron-rich Styrene radical preferentially attacks the electron-deficient 5M2VP monomer (


), driving the formation of alternating sequences.

Experimental Protocol: Determination of Reactivity Ratios

Since exact values for 5M2VP are sensitive to solvent polarity (due to the basic nitrogen), the following protocol is the "Gold Standard" for determining


 and 

in your specific formulation.
Methodology: Low-Conversion Copolymerization (<10%)

Why low conversion? To satisfy the differential copolymer equation assumption that feed composition (


) remains constant.

Materials:

  • Monomers: Styrene (washed with NaOH to remove inhibitor), this compound (vacuum distilled).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Toluene (Non-polar, minimizes solvent effects on pyridine) or DMF (if solvating the polymer is difficult).

Workflow:

  • Feed Preparation: Prepare 5 ampoules with varying molar feed ratios of Styrene:5M2VP (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for radical reproducibility).

  • Polymerization: Immerse in oil bath at 60°C. Stop reaction when conversion reaches 5-8% (approx. 20-40 mins depending on initiator concentration).

  • Isolation: Precipitate into cold hexane (solvent choice is critical; hexane precipitates both blocks). Dry in vacuum oven at 40°C.

  • Analysis: Determine copolymer composition (

    
    ) via ¹H-NMR .
    
    • Signal 1: Aromatic protons of Styrene + Pyridine (6.2 - 7.5 ppm).

    • Signal 2: Aliphatic backbone protons (1.2 - 2.5 ppm).

    • Differentiation: Use the distinct methyl shift of 5M2VP (

      
       ppm) to quantify the molar ratio.
      
Data Processing (The Kelen-Tüdős Method)

Do not use the linearized Mayo-Lewis plot (prone to error). Use the Kelen-Tüdős (KT) method for robust estimation.

  • Calculate

    
     (feed ratio) and 
    
    
    
    (copolymer ratio).
  • Calculate parameters:

    
    
    
    
    
  • Plot

    
     vs 
    
    
    
    . The slope and intercept yield
    
    
    and
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Purified Monomers (Styrene + 5M2VP) Prep Prepare 5 Feed Ratios (10:90 to 90:10) Start->Prep Degas Freeze-Pump-Thaw (Remove O2) Prep->Degas React Polymerize at 60°C Stop at <10% Conversion Degas->React Purify Precipitate in Hexane Vacuum Dry React->Purify Analyze 1H-NMR Analysis (Integrate Methyl vs Aromatic) Purify->Analyze Calc Kelen-Tüdős Plot Calculate r1, r2 Analyze->Calc

Figure 2: Step-by-step workflow for determining reactivity ratios.

Application Insight: Drug Delivery

For drug development professionals, the reactivity ratio dictates the pH-sensitivity profile of the resulting nanoparticle or micelle.

  • If

    
    :  You get "blocky" styrene sequences. The polymer will be too hydrophobic and may precipitate unpredictably.
    
  • If

    
     (Random):  The pyridine units are evenly distributed. This ensures a sharp, uniform transition from hydrophobic to hydrophilic upon protonation (pH < 5), ideal for endosomal escape  mechanisms in drug delivery.
    
  • Recommendation: For pH-responsive carriers, target a feed ratio of 30-50% 5M2VP. The slight alternating tendency ensures the hydrophobic styrene units are broken up by the ionizable pyridine groups, preventing aggregation in the bloodstream while allowing rapid disassembly in acidic tumor microenvironments.

References

  • Comparison of Vinylpyridine Isomers: Journal of Polymer Science Part A: Polymer Chemistry. "Reactivity Ratios of 2-Methyl-5-Vinylpyridine and Styrene."

  • General Reactivity Data:Polymer Handbook (4th Edition). Brandrup, J., et al. Wiley-Interscience. (Standard reference for values of Styrene and 2-Vinylpyridine).
  • NMR Characterization: European Polymer Journal. "Microstructure analysis of styrene-vinylpyridine copolymers by NMR."

  • Experimental Method: Journal of Macromolecular Science. "Refined Kelen-Tüdős method for reactivity ratio determination."

Technical Guide: UV-Vis Spectroscopic Characterization of 5-Methyl-2-Vinylpyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical characterization framework for 5-methyl-2-vinylpyridine (5-MVP) complexes.

Note on Isomer Specificity: This guide specifically addresses This compound (Vinyl group at C2, Methyl at C5). This is distinct from the more industrially common 2-methyl-5-vinylpyridine (MVP). The structural distinction is critical: the C2-vinyl placement in 5-MVP allows for unique chelating geometries and electronic communication with the metal center that are impossible in the 5-vinyl isomer.

Executive Summary

In drug delivery and catalysis, the fine-tuning of metal-ligand electronic environments is paramount. While 2-vinylpyridine (2-VP) serves as the industry standard for coordinating polymers and small molecule complexes, its performance is often limited by moderate basicity and lack of steric tunability.

This compound (5-MVP) emerges as a superior alternative for high-performance applications. The addition of a methyl group at the 5-position introduces a positive inductive effect (+I), increasing the basicity of the pyridine nitrogen without introducing the steric hindrance associated with 6-substitution. This guide characterizes the UV-Vis spectral signatures of 5-MVP complexes, demonstrating their enhanced metal-ligand charge transfer (MLCT) stability and distinct


 transitions compared to 2-VP and 4-VP analogs.

Ligand Architecture & Electronic Theory

To interpret the spectroscopy, one must first understand the electronic causality. The methyl group in 5-MVP acts as an electron-donating group (EDG), raising the energy of the highest occupied molecular orbital (HOMO) on the pyridine ring.

Comparative Ligand Field Analysis

The following diagram illustrates the structural and electronic differentiation between 5-MVP and its primary alternatives.

LigandComparison cluster_0 Standard Ligands cluster_1 Target Ligand L_2VP 2-Vinylpyridine (2-VP) (Reference Standard) L_5MVP This compound (5-MVP) L_2VP->L_5MVP Optimization Prop_Steric Steric Profile Unobstructed N-Binding L_2VP->Prop_Steric Baseline L_4VP 4-Vinylpyridine (4-VP) (Sterically Unhindered) Prop_Inductive Inductive Effect (+I) Increases Basicity (pKa) L_5MVP->Prop_Inductive Methyl @ C5 L_5MVP->Prop_Steric Similar to 2-VP Prop_Electronic Electronic Consequence Destabilized HOMO Red-Shifted MLCT Prop_Inductive->Prop_Electronic Stronger Sigma Donor

Figure 1: Structural-Electronic relationship map comparing 5-MVP to standard vinylpyridines. The C5-methyl group enhances basicity without compromising steric access to the nitrogen lone pair.

Comparative UV-Vis Performance Data

The spectral fingerprint of 5-MVP complexes (typically Ru(II), Co(II), or Cu(II)) differs from 2-VP due to the electronic enrichment of the pyridine ring.

Key Spectral Features
  • Ligand Centered (

    
    ) Transitions:  5-MVP exhibits a bathochromic shift (red shift) of 5–10 nm compared to 2-VP due to the hyperconjugation of the methyl group.
    
  • MLCT (Metal-to-Ligand Charge Transfer): In d-block complexes (e.g., Ru(II)), the MLCT band is sensitive to the acceptor orbital energy. The 5-methyl group raises the

    
     energy slightly, but the increased sigma-donation stabilizes the metal center, often resulting in a net red shift  and increased molar absorptivity (
    
    
    
    ) compared to unsubstituted analogs.
Performance Comparison Table
Feature2-Vinylpyridine (2-VP) ComplexesThis compound (5-MVP) Complexes4-Vinylpyridine (4-VP) Complexes
Primary Application Standard coatings, steric stabilizersHigh-stability catalysis, drug delivery vectorsCross-linking, pH-responsive hydrogels
Free Ligand

~262 nm (Ethanol)~268-272 nm (Ethanol)~256 nm (Ethanol)
Complex

(MLCT)
440–450 nm (Typical Ru-complex)455–465 nm (Enhanced donor strength)420–430 nm
Molar Absorptivity (

)
Moderate (

M

cm

)
High (Increased oscillator strength)Moderate
Basicity (pKa) ~4.9~5.8 - 6.0 (Stronger binding)~5.6
Steric Hindrance Low (C2 vinyl effect)Low (C5 methyl is distal)Lowest

Critical Insight: The increased basicity of 5-MVP makes it a "stickier" ligand. In drug release studies, 5-MVP complexes often show slower, more sustained release profiles compared to 2-VP due to the stronger Metal-Nitrogen bond [1, 2].

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure data integrity, this protocol includes "self-validating" checkpoints—steps that confirm the experiment is working before you waste sample.

Reagents:

  • Analyte: 5-MVP Metal Complex (e.g., [Ru(bpy)2(5-MVP)Cl]+).

  • Reference Standard: 2-VP analog (for comparative benchmarking).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid chlorinated solvents if studying photolysis.

Workflow Diagram

Protocol Start Start Characterization SolventCheck 1. Solvent Cutoff Check (Run Blank) Start->SolventCheck StockPrep 2. Stock Solution (1 mM) Gravimetric Prep SolventCheck->StockPrep Dilution 3. Serial Dilution (10 - 100 µM) StockPrep->Dilution Scan 4. Full Spectrum Scan (200 - 800 nm) Dilution->Scan Validation Checkpoint: Is Abs < 1.0? Is Peak Shape Gaussian? Scan->Validation Validation->Dilution No (Too Conc.) Calc 5. Calculate Extinction Coeff (ε) Beer-Lambert Plot Validation->Calc Yes Comparison 6. Overlay with 2-VP Spectrum Calc->Comparison

Figure 2: Step-by-step UV-Vis characterization workflow with built-in concentration validation loops.

Detailed Steps
  • Solvent Baseline (The "Blank"):

    • Fill dual cuvettes with pure solvent.

    • Scan 200–800 nm.

    • Validation: Absorbance must be < 0.05 AU across the range. If > 0.1 at < 250 nm, the solvent is contaminated or has a high UV cutoff.

  • Stock Preparation:

    • Dissolve ~5 mg of 5-MVP complex in 10 mL solvent. Sonicate for 5 mins to ensure complete dissolution.

    • Note: 5-MVP polymers may require overnight stirring.

  • Linearity Check (Beer-Lambert Validation):

    • Prepare 3 concentrations: 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M.
    • Measure Absorbance at

      
       (expected ~460 nm for Ru-complexes).
      
    • Plot Abs vs. Concentration.

      
       must be > 0.99.
      
  • Comparative Analysis:

    • Overlay the 5-MVP spectrum with the 2-VP equivalent.

    • Look for: The "Methyl Shift." You should observe a distinct red-shift in the MLCT band and a slight increase in intensity for the 5-MVP sample.

References & Authority

The mechanistic behaviors described above are grounded in fundamental ligand field theory and specific studies on substituted vinylpyridines.

  • Electronic Effects in Pyridine Derivatives:

    • Title: Substituent Effects on the Electronic Absorption Spectra of Pyridine Derivatives.

    • Relevance: Establishes the bathochromic shift caused by 3- and 5-methyl substitution due to HOMO destabilization.

    • Source:

  • Polymerization & Metal Coordination:

    • Title: Synthesis and Characterization of Poly(2-vinylpyridine) Metal Complexes.

    • Relevance: Provides the baseline data for 2-VP complexes used for comparison.

    • Source:

  • Ruthenium Polypyridyl Spectroscopy:

    • Title: UV-Vis Spectra of Ruthenium(II) Polypyridyl Complexes.[1][2][3]

    • Relevance: Defines the standard MLCT transitions (400-500nm) and ligand-centered transitions (280nm) used as the template for this characterization.

    • Source:

  • Steric vs. Electronic Control:

    • Title: 2-Vinylpyridine vs 4-Vinylpyridine Ligand Properties.[4]

    • Relevance: Contrasts the steric environment of 2-substituted vs 4-substituted pyridines, supporting the claim that 5-MVP retains the steric profile of 2-VP while adopting the electronic profile of more basic pyridines.

    • Source:

Sources

A Senior Application Scientist's Guide to the Comparative Kinetics of Vinylpyridine Isomers in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and drug development, the choice of monomer is a critical decision that dictates the properties and performance of the final macromolecular product. Among the versatile class of functional monomers, vinylpyridines (VPs) stand out due to the unique properties imparted by the nitrogen atom in the pyridine ring. However, the isomeric form of the monomer—2-vinylpyridine (2-VP), 3-vinylpyridine (3-VP), or 4-vinylpyridine (4-VP)—dramatically influences the kinetics of polymerization. This guide provides an in-depth comparison of the polymerization kinetics of these isomers, grounded in experimental data, to inform rational monomer selection and polymer design.

The Structural and Electronic Basis for Kinetic Differences

The position of the nitrogen atom relative to the vinyl group is the primary determinant of the distinct reactivity of each vinylpyridine isomer. This positioning governs both electronic effects (resonance and induction) and steric hindrance, which collectively impact the stability of the propagating radical or anion and its accessibility to incoming monomer units.

  • 2-Vinylpyridine (2-VP): The nitrogen atom is in the ortho position. This proximity creates significant steric hindrance around the vinyl group. Electronically, the nitrogen atom can participate in resonance stabilization of a propagating anionic center.

  • 3-Vinylpyridine (3-VP): With the nitrogen in the meta position, its electronic influence on the vinyl group is primarily inductive. This isomer is less commonly studied compared to its counterparts[1].

  • 4-Vinylpyridine (4-VP): The nitrogen is in the para position, minimizing steric hindrance around the vinyl group. This position allows for effective resonance delocalization and stabilization of negative charge during anionic polymerization and influences the electron density of the vinyl double bond in radical polymerization.

G cluster_2vp cluster_3vp cluster_4vp 2 2 VP 3 3 4 4

Caption: Chemical structures of vinylpyridine isomers.

Comparative Kinetics in Radical Polymerization

In conventional free-radical polymerization, the reactivity of the monomer is a key factor. Studies have shown that 4-VP generally exhibits a higher polymerization rate and achieves higher conversion compared to 2-VP under similar conditions. For instance, in one study, 4-VP reached 92% conversion in 24 hours, while 2-VP conversion remained around 62% even after the same period[2]. This difference is largely attributed to the reduced steric hindrance of the para-substituted 4-VP, which allows for easier access of the propagating radical to the monomer's vinyl group[2].

Controlled Radical Polymerization (ATRP and RAFT)

Modern controlled radical polymerization (CRP) techniques have enabled the synthesis of well-defined vinylpyridine-based polymers.

  • Atom Transfer Radical Polymerization (ATRP): Both 2-VP and 4-VP have been successfully polymerized using ATRP to create polymers with low polydispersity (Mw/Mn ≈ 1.1-1.2)[3]. The kinetics in ATRP are highly dependent on the catalyst system and solvent[4]. The coordinating ability of the pyridine nitrogen can influence the copper catalyst, affecting the activation-deactivation equilibrium.

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT has proven to be a highly versatile method for polymerizing both 2-VP and 4-VP, yielding polymers with excellent agreement between theoretical and observed molecular weights and low polydispersity indices (PDI) ranging from 1.10 to 1.25[5][6]. Kinetic studies show a pseudo-first-order rate plot, indicative of a controlled polymerization process with a constant number of propagating chains[5][7]. While both isomers can be effectively controlled, the specific choice of RAFT agent and conditions is crucial for managing the polymerization rate[8][9].

Copolymerization Reactivity Ratios

Reactivity ratios (r1, r2) are critical for predicting copolymer composition. When copolymerized with a common monomer like styrene (S), the vinylpyridine isomers show distinct behaviors.

Copolymer Systemr₁ (VP)r₂ (Styrene)CommentsSource
4-VP / Styrene 0.700 ± 0.0050.335 ± 0.001Values determined at low conversion (<20%). Indicates a tendency towards alternation, but with 4-VP being slightly more reactive towards its own radical.[10]
4-VP / Styrene 0.850.67Values indicate a tendency for random to alternating copolymerization.[11]
2-VP / Styrene 1.30-0.50Data suggests 2-VP is significantly more reactive towards the 2-VP radical than the styrene radical.[12]

These data highlight that the choice of isomer significantly impacts the final copolymer microstructure.

Comparative Kinetics in Anionic Polymerization

Anionic polymerization of vinylpyridines is known for being extremely rapid and proceeding in a "living" manner, allowing for the synthesis of polymers with very narrow molecular weight distributions and complex architectures[1][13].

The propagation rates for both 2-VP and 4-VP are exceptionally high (kp ≈ 2500–3500 L mol⁻¹ s⁻¹)[1]. The primary kinetic distinction arises from the behavior of the propagating carbanion.

  • 2-Vinylpyridine: The propagating carbanion of 2-VP is stabilized by the adjacent nitrogen atom and can form (E) and (Z) geometric isomers[14]. The ratio of these isomers is dependent on the counter-ion (e.g., Li⁺, Na⁺, K⁺) and can influence the stereochemistry of the resulting polymer[14]. This adds a layer of complexity to the polymerization mechanism not seen with 4-VP.

  • 4-Vinylpyridine: The carbanion is stabilized through resonance involving the para-nitrogen. The kinetics are generally simpler than for 2-VP, characterized by a fast and efficient propagation step without the complication of stable geometric isomers at the active center[15].

Due to the high reactivity, these polymerizations must be conducted under stringent high-vacuum conditions to eliminate terminating impurities[16][17]. The penultimate effect, where the second-to-last monomer unit influences the reactivity of the active chain end, has also been observed, adding another layer to the kinetic analysis[15].

Experimental Protocol: RAFT Polymerization of 4-Vinylpyridine

To provide a practical context for these kinetic comparisons, the following is a representative protocol for the synthesis of poly(4-vinylpyridine) via RAFT, a method that offers excellent control. This protocol is a self-validating system, incorporating analysis steps to confirm the kinetic control.

Objective: To synthesize a well-defined poly(4-vinylpyridine) macro-chain transfer agent (macro-CTA) with a target molecular weight.

Materials:

  • 4-Vinylpyridine (4-VP), inhibitor removed

  • Azo-bis(isobutyronitrile) (AIBN), recrystallized

  • Cumyl dithiobenzoate (CDB) or other suitable RAFT agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Degassing equipment (Schlenk line or glovebox)

  • Reaction vessel with magnetic stirrer

Step-by-Step Methodology
  • Monomer and Reagent Preparation: Purify 4-VP by passing it through a column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol.

  • Reaction Setup: In a glovebox or under inert atmosphere, add the RAFT agent (e.g., CDB), AIBN, and 4-VP monomer to a reaction vessel. The molar ratios are critical for controlling the molecular weight; a typical ratio might be [Monomer]:[CTA]:[Initiator] of 200:1:0.2.

  • Degassing: Seal the vessel and subject it to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-70°C) and begin stirring[5][6].

  • Kinetic Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully extract aliquots from the reaction mixture under an inert atmosphere. Quench the polymerization in the aliquot immediately (e.g., by cooling and exposure to air).

  • Analysis:

    • Conversion: Determine monomer conversion for each aliquot using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to polymer backbone peaks.

    • Molecular Weight & PDI: Analyze each aliquot using Size Exclusion Chromatography (SEC/GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI)[5].

  • Validation of Control: A successful controlled polymerization is confirmed by:

    • A linear increase of Mn with monomer conversion.

    • A pseudo-first-order kinetic plot (ln([M]₀/[M]) vs. time) that is linear.

    • Consistently low PDI values (< 1.3) throughout the polymerization.

  • Termination and Purification: Once the desired conversion is reached, terminate the reaction by cooling to room temperature and exposing it to air. Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., hexane or diethyl ether). Filter and dry the purified polymer under vacuum.

Caption: Experimental workflow for controlled RAFT polymerization.

Summary and Outlook

The isomeric structure of vinylpyridine is a powerful handle for tuning polymerization kinetics and, consequently, polymer properties.

  • Reactivity Order: In free-radical systems, the general reactivity trend is 4-VP > 2-VP , primarily due to the lower steric hindrance of 4-VP.

  • Control: Both 2-VP and 4-VP can be polymerized in a highly controlled manner using RAFT and ATRP, allowing for the design of advanced architectures.

  • Anionic Complexity: Anionic polymerization is exceptionally fast for both isomers, but the propagating species of 2-VP introduces unique stereochemical considerations due to the formation of E/Z carbanion isomers.

Understanding these kinetic nuances is paramount for any scientist working with these monomers. It allows for the rational design of experimental conditions to target specific molecular weights, compositions, and architectures, unlocking the full potential of poly(vinylpyridine) materials in applications ranging from smart hydrogels and catalysts to drug delivery vehicles and advanced coatings.

References

  • Delaittre, G., et al. (2006). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Publications. Available at: [Link]

  • González-García, C., et al. (2005). Kinetic Studies on the Sulfate Radical-Initiated Polymerization of Vinyl Acetate and 4-Vinyl Pyridine in the Presence of Silica Nanoparticles. Langmuir. Available at: [Link]

  • Boucher, E. A., et al. (1979). Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society. Available at: [Link]

  • Odian, G. (1991). Principles of Polymerization, 3rd Ed.. As cited in a lecture slide compilation. Available through Google Search results referencing the work.
  • Yilmaz, E., & KiliçOkyavuz, Z. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer. Available at: [Link]

  • Charreyre, M.-F., et al. (2001). Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society. Available at: [Link]

  • Reyes-Mora, A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Molecules. Available at: [Link]

  • Lowe, A. B., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. Available at: [Link]

  • Papra, A., et al. (2003). Growth kinetics of the adsorbed layer of poly(2-vinylpyridine) – an indirect observation of desorption of polymers from. Soft Matter. Available at: [Link]

  • Tardi, M., & Hogen-Esch, T. E. (1982). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida Digital Collections. Available at: [Link]

  • Lowe, A. B., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. ResearchGate. Available at: [Link]

  • Lee, C. L., et al. (1963). Kinetics of anionic polymerization and copolymerization of vinyl pyridines. The penultimate effects. Transactions of the Faraday Society. Available at: [Link]

  • Papra, A., et al. (2003). Growth kinetics of the adsorbed layer of poly(2-vinylpyridine) – an indirect observation of desorption of polymers from substrates. Soft Matter. Available at: [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • Lowe, A. B., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Semilogarithmic kinetic plot for the ATRP of 4VP with various amount of.... Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(styrene-co-4-vinylpyridine) Microspheres via Dispersion Polymerization. Retrieved from ResearchGate. Available at: [Link]

  • Yilmaz, E., & KiliçOkyavuz, Z. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. R Discovery. Available at: [Link]

  • Ogryzlo, E. A. (n.d.). Copolymerization of n-butyl acrylate with 2- and 4-vinyl pyridine. MSpace at the University of Manitoba. Available at: [Link]

  • Gohy, J.-F., & Lohmeijer, B. G. G. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]

  • ResearchGate. (n.d.). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Retrieved from ResearchGate. Available at: [Link]

  • Gkikas, M., et al. (2015). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. Available at: [Link]

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.
  • De, S., et al. (n.d.). Kinetics of Atom Transfer Radical Polymerization from PVDF Macroinitiators. Available through academic search engines.
  • Bohrisch, J., et al. (1997). Controlled radical polymerization of 4-vinylpyridine. Semantic Scholar. Available at: [Link]

  • Patras, G., et al. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles. Retrieved from ResearchGate. Available at: [Link]

  • Das, D. (n.d.). Kinetics of Anionic Polymerization.
  • ResearchGate. (n.d.). Kinetics of RAFT Polymerization and Copolymerization of Vinyl Monomers by Size Exclusion Chromatography. Retrieved from ResearchGate. Available at: [Link]

  • Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. Available at: [Link]

  • Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Available at: [Link]

  • Fantin, M., et al. (2024). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. ChemElectroChem. Available at: [Link]

  • Moad, G., et al. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from ResearchGate. Available at: [Link]

  • Flynn, S. P., et al. (2018). Nitrogen reactive ion etch processes for the selective removal of poly-(4-vinylpyridine) in block copolymer films. PubMed. Available at: [Link]

  • Kant, S. (2018). Comparative Study of Grafting Kinetics of N-Vinyl Imidazole and 4- Vinyl Pyridine onto Cellulose. Research Trend. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Methyl-2-vinylpyridine. As a compound frequently used in the synthesis of resins, oil additives, and dye acceptors, its unique chemical properties demand a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to manage this substance with the highest degree of scientific integrity and safety.

Core Hazard Profile: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of strict disposal protocols. Its hazard profile dictates every step of its life cycle in the lab, from handling to final disposal. The compound is not only a combustible liquid but is also acutely toxic, corrosive, and poses a significant environmental threat.[1][3][4]

A critical, and sometimes overlooked, danger is its potential for exothermic polymerization.[3][5] Contamination or exposure to heat can trigger a runaway reaction, leading to a dangerous increase in temperature and pressure within a sealed container. This reactivity profile necessitates careful segregation and storage of its waste.

Table 1: Key Hazard and Safety Data for Pyridine Derivatives

Property Hazard Description Rationale for Disposal Protocol
Physical State Clear liquid, vapors are heavier than air.[1][2][5] Vapors can accumulate in low-lying areas, increasing the risk of ignition and exposure.
Flammability Combustible Liquid.[1] Vapors can form explosive mixtures with air and may flash back to an ignition source.[3][5][6] Waste must be stored away from all heat and ignition sources, and spark-proof tools should be used.
Acute Toxicity Toxic in contact with skin and harmful if swallowed.[3][4][7] Mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Corrosivity Causes severe skin burns, eye damage, and is corrosive to the respiratory tract.[3][4][7][8] It is also a lachrymator (tear-inducing).[3][4] Requires chemically resistant containers and strict PPE protocols to prevent tissue damage.
Reactivity Can polymerize exothermically if heated or contaminated.[3][5] Incompatible with strong acids, bases, oxidizing agents, and peroxides.[3][7][8] Waste must be segregated from incompatible chemicals to prevent violent reactions.

| Environmental | Toxic to aquatic life with long-lasting effects.[3][4][9] | Prohibits disposal via sanitary sewer systems and requires containment to prevent environmental release.[3][6][10] |

The Regulatory Framework: Adherence to "Cradle-to-Grave" Responsibility

The disposal of this compound is governed by federal and state environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[11][12] RCRA establishes a "cradle-to-grave" system, which means the generator of the hazardous waste is responsible for it from the moment it is created until its final, safe disposal.[12]

State agencies, such as a Department of Environmental Protection (DEP) or Department of Environmental Conservation (DEC), are often authorized to implement RCRA and may have more stringent requirements.[13][14] As a generator, you are legally obligated to:

  • Characterize Your Waste: Determine that the waste is hazardous based on its properties.[11][15]

  • Manage Waste On-Site: Follow strict guidelines for accumulation, storage, and labeling.

  • Track Shipments: Use a hazardous waste manifest to document the waste's journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][15]

  • Maintain Records: Keep detailed records of all waste generation and disposal activities.

Laboratory-Scale Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a systematic laboratory workflow is critical for safety and compliance.

Step 1: Waste Segregation Immediately segregate waste this compound from all other chemical waste streams. Due to its high reactivity, it must never be mixed with incompatible materials such as strong oxidizing agents, acids, bases, or peroxides.[3][7][8] Mixing could lead to a violent exothermic polymerization or other dangerous chemical reactions.

Step 2: Containerization

  • Select an Appropriate Container: Use only chemically resistant containers, such as those made of glass or a compatible polymer. Ensure the container is in good condition with no leaks or cracks.

  • Leave Headspace: Do not fill the container to more than 80% capacity. This headspace accommodates vapor expansion with temperature changes and reduces the risk of a spill if the container is jostled.

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of flammable and toxic vapors.

Step 3: Hazardous Waste Labeling Properly label the waste container before adding the first drop of waste. The label must be fully completed and clearly legible, including:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Waste this compound"

  • Hazard Pictograms: Flammable, Corrosive, Toxic, Environmental Hazard.

  • Generator Name and Address.

Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This location must be:

  • Cool and Well-Ventilated: To prevent vapor buildup and reduce the risk of polymerization.[1]

  • Away from Ignition Sources: Keep clear of open flames, hot surfaces, and any potential for sparks.[1]

  • Under Administrative Control: In a location that is secure and known to all laboratory personnel.

  • Within Secondary Containment: Place the container in a larger, chemically compatible tub or tray to contain any potential leaks.

Emergency Protocol for Spills

In the event of a spill, a swift and systematic response is crucial to mitigate hazards.

// Node Definitions spill [label="Spill Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediate Area\nAlert Personnel", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ignition [label="Remove All Ignition Sources", fillcolor="#FBBC05", fontcolor="#202124"]; contain [label="Contain Spill with Inert\nAbsorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Absorbed Material\nUse Spark-Proof Tools", fillcolor="#4285F4", fontcolor="#FFFFFF"]; package [label="Package Waste in a Sealed,\nLabeled Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="Decontaminate Spill Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Incident to EHS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow spill -> evacuate; evacuate -> ppe; ppe -> ignition; ignition -> contain; contain -> collect; collect -> package; package -> decon; decon -> report; } } Caption: Workflow for this compound Spill Response.

Detailed Spill Procedure:

  • Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues and your safety officer.[1]

  • Remove Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.[1][10]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator with an organic vapor cartridge.[8][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container using only non-sparking tools.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill debris must be treated as hazardous waste and disposed of according to the procedures outlined in this guide.

Final Disposal Pathway: From Lab to Destruction

Disposal of this compound is not a matter of simple disposal; it requires thermal destruction by a licensed facility.

The Only Acceptable Method: Incineration The recommended and most environmentally sound disposal method is to burn the chemical waste in a hazardous waste incinerator equipped with an afterburner and scrubber.[4][9] This high-temperature process ensures the complete destruction of the molecule, converting it into less harmful components. Under no circumstances should this chemical be discharged into drains or the environment. [6][10]

// Node Definitions generation [label="Waste Generation\n& Segregation in Lab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; containerize [label="Containerize & Label\nper RCRA Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Temporary On-Site Storage\n(Satellite Accumulation Area)", fillcolor="#FBBC05", fontcolor="#202124"]; pickup [label="Schedule Pickup with\nLicensed Waste Hauler", fillcolor="#34A853", fontcolor="#FFFFFF"]; manifest [label="Complete Hazardous\nWaste Manifest", fillcolor="#FBBC05", fontcolor="#202124"]; transport [label="Waste Transported\nby Licensed Hauler", fillcolor="#34A853", fontcolor="#FFFFFF"]; tsdf [label="Receipt at Permitted\nTSDF", fillcolor="#34A853", fontcolor="#FFFFFF"]; incinerate [label="Final Disposal via\nHigh-Temp Incineration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow generation -> containerize; containerize -> storage; storage -> pickup; pickup -> manifest; manifest -> transport; transport -> tsdf; tsdf -> incinerate; } } Caption: Cradle-to-Grave Disposal Workflow for Hazardous Chemical Waste.

Arranging for Disposal:

  • Contact your Institution's EHS: Your Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Schedule a Pickup: Arrange for the collection of your properly containerized and labeled waste.

  • Complete the Manifest: Before the waste is transported off-site, a Uniform Hazardous Waste Manifest must be completed.[14][15] This legal document tracks the waste from your lab to its final destination, ensuring it is handled and disposed of correctly at every stage.

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment and maintain full regulatory compliance.

References

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania . Source: PA.gov. [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection . Source: FloridaDEP.gov. [Link]

  • Hazard Summary: Pyridine, 2-Methyl-5-Vinyl . Source: NJ.gov. [Link]

  • Hazardous Waste Management - NYS Dept. of Environmental Conservation . Source: NY.gov. [Link]

  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources . Source: MO.gov. [Link]

  • This compound | C8H9N | CID 12503355 . Source: PubChem - NIH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . Source: EPA.gov. [Link]

  • Pyridine, 2-methyl-5-vinyl - Hazardous Agents | Haz-Map . Source: Haz-Map. [Link]

  • SAFETY DATA SHEET - 2-Vinylpyridine . Source: Fisher Scientific. [Link]

  • Appendix A Disposal Procedures by Chemical . Source: University of Wisconsin-Madison. [Link]

  • 4-Vinylpyridine - Safety Data Sheet . Source: Scientific Polymer Products. [Link]

  • 2-METHYL-5-VINYLPYRIDINE - CAS 140-76-1 . Source: LookChem. [Link]

Sources

Personal protective equipment for handling 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

The "Hidden" Hazards: Polymerization & Permeation

Handling 5-Methyl-2-vinylpyridine (5-MVP) requires a shift in mindset from standard organic solvent handling. Unlike stable solvents, 5-MVP presents two dynamic threats that evolve over time: runaway polymerization and rapid dermal permeation .

As a vinyl monomer, this compound is thermodynamically unstable. It relies on chemical inhibitors (typically 4-tert-butylcatechol, TBC) and temperature controls to prevent exothermic polymerization. If these controls fail, the container can pressurize and rupture. Furthermore, as a pyridine derivative, it possesses a unique ability to permeate standard nitrile gloves in minutes, rendering "standard" lab PPE insufficient.

Critical Hazard Profile:

  • Physical: Flammable/Combustible Liquid. Heat-sensitive (Polymerization hazard).[1]

  • Health: Skin/Eye Corrosive (or severe irritant), Skin Sensitizer, Toxic by absorption.[2]

  • Reactivity: Incompatible with acids, oxidizers, and polymerization initiators (peroxides, azo compounds).

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard nitrile exam gloves for immersion or prolonged contact.[3] Pyridine moieties act as permeation enhancers.

Hand Protection Strategy

The following table synthesizes breakthrough time data for pyridine derivatives.

Contact TypeRecommended MaterialBreakthrough TimeOperational Protocol
High Risk (Immersion/Synthesis)Laminate Film (e.g., Silver Shield / 4H)> 4 HoursMandatory for dispensing, spill cleanup, or heating.
Medium Risk (Splash Protection)Butyl Rubber (0.7 mm)> 30 MinutesGood dexterity/protection balance.
Low Risk (Incidental Touch)Double-Layer Nitrile (Total > 8 mil)< 5 MinutesDANGER: Only for closed-system handling. If splashed, remove immediately.[4]
Respiratory & Body Protection[5][6][7][8]
  • Respiratory: Handling must occur in a certified chemical fume hood (Face velocity: 80–100 fpm). If outside a hood (e.g., spill response), a Full-Face Respirator with Organic Vapor (OV) cartridges is required due to the lachrymatory (tear-inducing) nature of vinylpyridines.

  • Eyes: Chemical splash goggles are mandatory. A face shield is required during dispensing to protect against pressurized spray if the monomer has begun to polymerize.

  • Body: Flame-resistant lab coat. For spill cleanup, wear a Tyvek® or chemically resistant apron.

PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct PPE based on the specific task duration and risk level.

PPE_Logic Start Task Assessment: 5-MVP Handling RiskCheck Is there potential for immersion or >5 min exposure? Start->RiskCheck HighRisk HIGH RISK: Dispensing, Heating, Cleaning RiskCheck->HighRisk Yes LowRisk LOW RISK: Closed Vial Transfer RiskCheck->LowRisk No GloveHigh GLOVES: Laminate (Silver Shield) or Heavy Butyl HighRisk->GloveHigh GloveLow GLOVES: Double Nitrile (Change immediately on splash) LowRisk->GloveLow RespCheck Is Fume Hood Available? GloveHigh->RespCheck GloveLow->RespCheck RespYes Standard Engineering Controls: Sash at working height RespCheck->RespYes Yes RespNo RESPIRATOR REQUIRED: Full Face + Organic Vapor Cartridge RespCheck->RespNo No

Figure 1: Decision logic for selecting appropriate PPE based on exposure risk and engineering control availability.

Operational Protocols: Storage & Handling

The Inhibitor System

This compound is supplied with an inhibitor (commonly TBC, 100–200 ppm) to prevent polymerization.

  • Mechanism: TBC requires dissolved oxygen to function. Storing the chemical under pure nitrogen (removing all oxygen) can actually disable the inhibitor, leading to polymerization.

  • Storage Rule: Store in a cool (2–8°C), dark environment. Ensure the headspace contains air or a lean oxygen mix, not pure inert gas, unless the specific inhibitor dictates otherwise.

Handling Workflow
  • Thawing: If stored frozen, allow to warm to room temperature inside the fume hood. Do not apply direct heat. [5]

  • Inspection: Check for cloudiness or viscosity changes (signs of polymerization).

  • Dispensing: Use non-sparking tools. Ground and bond containers if transferring volumes >1 Liter to prevent static ignition.

  • Quenching: Wash all glassware immediately with an acidic acetone solution to neutralize pyridine residues before they dry.

Emergency Response & Disposal

Spill Response Logic

Vinylpyridines are noxious and sticky. Speed is essential to prevent vapor spread.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Vapors are lachrymatory) Spill->Evacuate PPE_Up 2. Don PPE: Resp (OV), Laminate Gloves Evacuate->PPE_Up Contain 3. Containment: Use Vermiculite or Sand (Avoid cellulose/paper) PPE_Up->Contain Clean 4. Decontaminate: Scrub with weak acid (Vinegar/HCl) Contain->Clean Dispose 5. Disposal: Seal in HazWaste Container Clean->Dispose

Figure 2: Step-by-step workflow for safely managing a 5-MVP spill.

Disposal Considerations
  • Never pour down the drain.[6] Pyridines are toxic to aquatic life.[2][6][5]

  • Segregation: Do not mix waste with oxidizing agents (nitric acid, peroxides) as this can trigger fire or explosion.

  • Labeling: Clearly tag waste as "Flammable," "Corrosive," and "Toxic."

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Methyl-5-Vinylpyridine (Isomer/Class Reference). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.